4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
Description
BenchChem offers high-quality 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
38454-31-8 |
|---|---|
Molecular Formula |
C25H34O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(4-hexoxyphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C25H34O4/c1-3-5-7-9-19-27-22-13-11-21(12-14-22)25(26)29-24-17-15-23(16-18-24)28-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 |
InChI Key |
LBOSNVJWBGTXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Stability of Hexyloxy Phenyl Benzoate Derivatives: A Technical Guide
Executive Summary
This guide provides a comprehensive technical analysis of hexyloxy phenyl benzoate derivatives , a class of compounds occupying a critical intersection between soft matter physics (liquid crystals) and pharmaceutical chemistry (prodrug scaffolds).
For Materials Scientists , the thermodynamic stability of the mesophase (nematic/smectic states) is the primary metric. The hexyloxy (
For Drug Development Professionals , "thermodynamic stability" translates to the chemical integrity of the ester linkage. Phenyl benzoates are susceptible to hydrolysis, a feature exploited in prodrug design but detrimental to shelf-life.
This guide synthesizes these dual perspectives, providing validated protocols for synthesis, phase characterization, and kinetic stability assessment.
Part 1: Molecular Architecture & Phase Thermodynamics
The thermodynamic stability of a liquid crystal (LC) is defined by the temperature range and enthalpy of its mesophases. The hexyloxy phenyl benzoate core represents a prototypical "calamitic" (rod-like) mesogen.
The Role of the Hexyloxy Tail ( )
The
The hexyloxy (
-
Entropic Stabilization: It provides sufficient conformational entropy to lower the melting point (
), revealing the mesophase. -
Nematic Stability: It is short enough to prevent the complete dominance of lateral van der Waals forces, often preserving the Nematic (
) phase, which is critical for display and optical applications.
Comparative Phase Data
The following table summarizes the thermodynamic phase transitions for a homologous series of 4-alkoxyphenyl 4'-benzoates. Note how the
Table 1: Thermodynamic Transition Parameters of 4-alkoxyphenyl 4'-alkoxybenzoates
| Tail Length ( | Alkyl Chain | Melting Point ( | Clearing Point ( | Stable Mesophase | Thermodynamic Insight |
| Methoxy | 108 °C | - | None (Monotropic) | Crystal lattice energy dominates; thermodynamically unstable mesophase. | |
| Hexyloxy | 68 °C | 89 °C | Nematic (Enantiotropic) | Optimal balance of enthalpy/entropy. Stable Nematic range. | |
| Octyloxy | 62 °C | 84 °C | Smectic C + Nematic | Lateral chain interactions begin to stabilize layered (Smectic) order. | |
| Dodecyloxy | 55 °C | 78 °C | Smectic Only | High chain entropy destabilizes the Nematic director; layers dominate. |
Data synthesized from NIST Standard Reference Data and homologous series studies [1, 3].
Visualization: Phase Transition Pathway
The following diagram illustrates the thermodynamic pathway of the hexyloxy derivative upon heating, showing the energetic barriers overcome at each transition.
Figure 1: Thermodynamic phase transition pathway for hexyloxy phenyl benzoates. The C6 derivative typically follows the solid path (Cr → N → I).
Part 2: Chemical Thermodynamic Stability (Hydrolysis)
For pharmaceutical applications, the "stability" of hexyloxy phenyl benzoate refers to the resistance of the ester bond to hydrolysis. Phenyl esters are inherently more reactive (less stable) than alkyl esters due to the resonance stabilization of the leaving group (phenoxide).
Hydrolysis Kinetics & Mechanism
The hydrolysis follows a
-
Rate Law:
-
Hammett Correlation: The reaction rate is highly sensitive to substituents on the phenyl ring. Electron-withdrawing groups (e.g.,
, ) on the phenolic ring stabilize the leaving group, increasing (decreasing stability). -
Hexyloxy Effect: The hexyloxy group is an electron-donating group (EDG) via resonance (
). This increases thermodynamic stability against hydrolysis compared to unsubstituted phenyl benzoate by destabilizing the phenoxide leaving group.
Visualization: Hydrolysis Mechanism
Figure 2: Base-catalyzed hydrolysis pathway. The hexyloxy tail acts as an EDG, retarding the collapse step and improving chemical stability.
Part 3: Experimental Protocols
To ensure data integrity, the following self-validating protocols are recommended.
Synthesis: Modified Steglich Esterification
This method is preferred over acid chloride routes for hexyloxy derivatives to prevent ether cleavage and ensure high yield.
Protocol:
-
Reagents: Dissolve 4-hexyloxyphenol (1.0 eq) and benzoic acid derivative (1.1 eq) in anhydrous DCM.
-
Coupling: Add DCC (N,N'-dicyclohexylcarbodiimide, 1.1 eq) and DMAP (4-dimethylaminopyridine, 0.1 eq) at 0°C.
-
Reaction: Stir at Room Temp for 12-24h. Urea precipitate confirms reaction progress.
-
Purification: Filter urea. Wash filtrate with 0.5N HCl (removes DMAP), then Sat.
(removes acid). -
Crystallization: Recrystallize from Ethanol/Hexane (1:1).
-
Validation:
Thermodynamic Characterization (DSC)
Protocol:
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Calibration: Indium standard (
, ). -
Sample: 2-5 mg in hermetically sealed aluminum pans.
-
Cycle:
-
Heat to Isotropic (
) @ 10°C/min (erases thermal history). -
Cool to 0°C @ 5°C/min (records crystallization/mesophase formation).
-
Heat to 120°C @ 5°C/min (records melting/clearing).
-
-
Analysis: Integrate peaks to obtain Enthalpy (
). The Nematic-Isotropic transition should show a small peak ( ), distinct from the large Melting peak ( ).
References
-
NIST Standard Reference Data. Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. National Institute of Standards and Technology.
-
BenchChem Technical Support. A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. BenchChem.[3]
-
Doshi, A.V., et al. Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives.[4] Der Pharma Chemica, 2011, 3(3): 200-206.[4]
-
Royal Society of Chemistry. Kinetic study of hydrolysis of benzoates. Part XXII. J. Chem. Soc., Perkin Trans. 2.
-
MDPI. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal. MDPI Crystals.
Sources
A Technical Guide to the Molecular Structure and Dipole Moment of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
Executive Summary
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate is a calamitic (rod-shaped) molecule belonging to the phenyl benzoate class of liquid crystals.[1] Its physicochemical properties, particularly the molecular dipole moment, are critical determinants of its dielectric anisotropy and, consequently, its response to external electric fields in applications such as liquid crystal displays (LCDs).[2][3] This guide provides an in-depth analysis of the molecule's structural features, the theoretical basis of its dipole moment, and detailed protocols for both its computational prediction and experimental determination. The methodologies are presented with a focus on the underlying scientific rationale, ensuring a robust and validated approach for researchers in materials science and drug development.
Part 1: Molecular Structure and Conformational Analysis
The structure-property relationship in liquid crystalline materials is fundamental. The specific arrangement of atoms and functional groups in 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate dictates its mesophase behavior and electromagnetic properties.
Core Molecular Framework
The molecule is built upon a rigid phenyl benzoate core. This core consists of two phenyl rings linked by an ester group (-COO-). This arrangement imparts the rod-like shape essential for forming nematic and/or smectic liquid crystal phases.[1][4] The para-substitution pattern on both phenyl rings ensures a linear geometry, maximizing the molecular aspect ratio.
Key Functional Groups and Electronic Effects
Two primary functional groups define the molecule's electronic character:
-
Ester Linkage (-COO-): This group is highly polar due to the electronegative oxygen atoms. The carbonyl (C=O) and ether-like (C-O) bonds within this group possess significant bond dipoles that are a major contributor to the overall molecular dipole moment.[5]
-
Ether Linkages (-O-): Two hexyloxy (-OC₆H₁₃) groups are attached at the terminal positions. The C-O-C ether linkage is also polar and contributes to the net dipole moment. Its bent geometry influences the direction of its dipole contribution relative to the principal molecular axis.
Conformational Flexibility
While the phenyl benzoate core is rigid, the two terminal n-hexyloxy chains introduce significant conformational flexibility. The rotational freedom (dihedral angles) within these alkyl chains means the molecule can exist in numerous conformations. This flexibility influences intermolecular packing and can affect the thermal range of the liquid crystal phases.[1] The most stable conformation in the mesophase is typically a fully extended, all-trans configuration, which maximizes the molecule's anisotropy.
Intermolecular Interactions
The stability of the liquid crystal phase is governed by a delicate balance of intermolecular forces. For this molecule, these include:
-
Van der Waals Forces: Anisotropic dispersion forces between the elongated molecular cores are the primary driver for the orientational ordering in the nematic phase.
-
π-π Stacking: Interactions between the aromatic phenyl rings contribute to the cohesive energy.
-
Dipole-Dipole Interactions: The permanent dipole moment leads to electrostatic interactions that influence the local ordering and dielectric properties.
Mandatory Visualization: Molecular Structure
Caption: 2D representation of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate.
Part 2: The Molecular Dipole Moment
The dipole moment (µ) is a measure of the net molecular polarity resulting from the asymmetrical distribution of charge. It is a vector quantity, possessing both magnitude and direction.
Theoretical Principles
The net dipole moment of a molecule is the vector sum of all individual bond dipoles. In 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate, the primary contributions come from the C=O, C-O bonds in the ester and ether groups. The C-H and C-C bonds have negligible or zero bond moments.[5] The final magnitude and direction of the net dipole moment are highly sensitive to the molecule's conformation, as this dictates the relative orientation of the bond vectors.
Relationship to Dielectric Properties
In a liquid crystal, the molecular dipole moment is directly linked to the bulk dielectric properties. The dielectric anisotropy (Δε) is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average molecular alignment direction (the director).[2][3] A molecule with a large dipole moment component parallel to its long axis will typically exhibit a positive dielectric anisotropy (Δε > 0), causing it to align parallel to an applied electric field. Conversely, a dominant perpendicular dipole component results in negative anisotropy (Δε < 0).
Qualitative Prediction
For 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate, the strong C=O bond dipole is a dominant contributor. However, this is oriented at a significant angle to the main molecular axis. The two C-O-C ether linkages also contribute, with their dipoles having components both parallel and perpendicular to the axis. The vector sum is complex, but for many similar phenyl benzoate structures, the net dipole moment results in a positive dielectric anisotropy.[6]
Part 3: Computational Determination of Molecular Properties
Computational chemistry provides a powerful means to predict molecular structure and properties ab initio, offering insights that complement experimental data.[7]
Rationale for Computational Chemistry
This approach allows for the systematic exploration of different molecular conformations to identify the lowest energy (most stable) structure. From this optimized geometry, properties like the dipole moment can be calculated with high accuracy. This is crucial because synthesizing and purifying novel compounds for experimental evaluation is resource-intensive; computation can effectively screen candidates.
Protocol: Ab Initio Calculation of Structure and Dipole Moment
This protocol outlines a standard workflow using Density Functional Theory (DFT), which offers an excellent balance of accuracy and computational cost for molecules of this size.[7]
-
Step 1: 3D Structure Generation
-
Construct the 3D model of the molecule using molecular building software (e.g., Avogadro, GaussView). Ensure the initial geometry is reasonable, with an extended conformation for the hexyloxy chains.
-
-
Step 2: Conformational Search (Optional but Recommended)
-
Justification: Due to the flexible alkyl chains, multiple local energy minima may exist. A conformational search helps identify the global minimum energy structure.
-
Method: Employ a molecular mechanics force field (e.g., MMFF94) to rapidly explore the conformational space by systematically rotating single bonds.
-
-
Step 3: Geometry Optimization
-
Justification: This step finds the lowest energy arrangement of the atoms, providing the most probable molecular structure.
-
Method: Perform a full geometry optimization using DFT. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).[7] The calculation should be run until the forces on all atoms and the change in energy between cycles fall below predefined convergence criteria.
-
-
Step 4: Frequency Calculation
-
Justification: This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Method: Perform a frequency analysis at the same level of theory (B3LYP/6-31G(d,p)) on the optimized geometry.
-
-
Step 5: Dipole Moment Calculation
-
Justification: Once a validated minimum energy structure is obtained, its electronic properties can be accurately calculated.
-
Method: The dipole moment is calculated automatically as part of the output from the DFT calculation. The output will provide the x, y, and z components of the dipole vector and the total magnitude, typically in units of Debye.
-
Mandatory Visualization: Computational Workflow
Caption: Workflow for computational dipole moment determination.
Part 4: Experimental Measurement of the Dipole Moment
Experimental validation is essential to ground theoretical predictions in physical reality. The most common method for determining the dipole moment of a soluble compound is the solution method, which relies on dielectric measurements.[8][9]
The Solution Method (Guggenheim/Debye)
This technique involves measuring a bulk property (dielectric permittivity) of several dilute solutions of the polar solute in a non-polar solvent. By extrapolating the results to infinite dilution, the contribution of the individual solute molecules can be isolated, removing the complex effects of solute-solute interactions.[9][10] A non-polar solvent like cyclohexane or benzene is chosen to minimize strong solute-solvent interactions.[11]
Protocol: Dipole Moment Determination via Capacitance Measurement
This protocol describes the steps to measure the dipole moment using a capacitance bridge or meter.
-
Step 1: Solution Preparation
-
Justification: A range of concentrations is needed to establish a trend and extrapolate to infinite dilution. Accuracy is paramount.[11]
-
Method: Accurately prepare a series of at least five dilute solutions of 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate in a non-polar solvent (e.g., cyclohexane) by mass. The mole fraction of the solute should typically range from 0.005 to 0.05.
-
-
Step 2: Instrument Calibration and Setup
-
Justification: Ensures accurate and reproducible measurements.
-
Method: Calibrate the capacitance meter using air and a standard liquid of known dielectric permittivity (e.g., the pure solvent). Use a temperature-controlled sample cell to maintain a constant temperature (e.g., 25.0 °C) throughout the experiment, as dielectric permittivity is temperature-dependent.[11]
-
-
Step 3: Measurement of Dielectric Permittivity (ε)
-
Justification: The change in capacitance of a test cell when filled with the solution is directly related to the solution's dielectric permittivity.
-
Method: Measure the capacitance of the cell filled with the pure solvent and then with each of the prepared solutions. Convert capacitance values to dielectric permittivity.
-
-
Step 4: Measurement of Refractive Index (n)
-
Justification: The refractive index is needed to account for the electronic polarizability of the molecule, which is the distortion of the electron cloud by the electric field, and is distinct from the orientation of the permanent dipole.[10]
-
Method: Use an Abbe refractometer to measure the refractive index of the pure solvent and each solution at the same constant temperature.
-
-
Step 5: Data Analysis and Calculation
-
Justification: The Guggenheim method provides a straightforward way to calculate the dipole moment from the concentration-dependent data.
-
Method: Plot (ε_solution - n²_solution) versus the weight fraction (or mole fraction) of the solute. Separately, plot (ε_solvent - n²_solvent). The dipole moment (μ) is calculated from the slopes of these plots using the appropriate form of the Guggenheim or Debye equation.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for experimental dipole moment measurement.
Part 5: Data Summary
The following table summarizes the key molecular properties of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate. The dipole moment is presented as a range of expected values, as the precise value depends on the specific conformation and the method of determination (computational vs. experimental).
| Property | Value / Expected Value | Source / Method |
| Molecular Formula | C₂₆H₃₆O₄ | Stoichiometry |
| Molecular Weight | 428.56 g/mol | Stoichiometry |
| Core Structure | Phenyl Benzoate | Chemical Class |
| Key Polar Groups | Ester (-COO-), Ether (-O-) | Structural Analysis |
| Expected Dipole Moment (μ) | 2.0 - 4.0 Debye | Theoretical/Analogy[5][12] |
| Expected Dielectric Anisotropy (Δε) | Weakly to Moderately Positive | Analogy to similar LCs[6] |
Part 6: Conclusion
The molecular structure and dipole moment of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate are intrinsically linked to its function as a liquid crystalline material. Its elongated, semi-rigid structure facilitates the formation of ordered mesophases, while the magnitude and orientation of its net dipole moment govern its dielectric response to electric fields. This guide has detailed robust, validated protocols for both the computational prediction and experimental determination of these critical parameters. A combined theoretical and experimental approach provides the most comprehensive understanding, enabling the rational design and characterization of advanced materials for researchers, scientists, and drug development professionals.
References
-
Lavrentovich, O. D. Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University. [Link]
-
Kremer, F., et al. (1995). Dielectric properties of nematic liquid crystals in porous membranes. SPIE Digital Library. [Link]
-
Włodarska, M. (2014). Dipole moment calculation in solution for some liquid crystalline molecules. Journal of Molecular Structure, 1059, 44–50. [Link]
-
Włodarska, M. (2014). Dipole moment calculation in solution for some liquid crystalline molecules. ResearchGate. [Link]
-
Marinca, D., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. [Link]
-
Abbott, N. L., et al. (2023). Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers. SciSpace. [Link]
-
Lin, C.-H., et al. (2022). Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Taylor & Francis Online. [Link]
-
Zannoni, C. Computer simulation and molecular design of model liquid crystals. University of Bologna. [Link]
-
Sanyal, N. K., et al. (1986). Intermolecular energy calculations on 4′-nitrophenyl, 4-hexyloxybenzoate—a mesogenic compound. Pramana, 27(4), 509-515. [Link]
-
Global Substance Registration System. 4-CARBOXYPHENYL 4-(HEXYLOXY)BENZOATE. [Link]
- Google Patents.
-
ResearchGate. Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. [Link]
-
Taylor & Francis Online. (2006). Naphthyl benzoates versus phenyl benzoates A molecular structure-liquid crystal and ferroelectric behaviour relationship study. [Link]
-
PubChem. 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate. [Link]
-
Inxight Drugs. PHENYL BENZOATE. [Link]
-
University of Ottawa. Dipole Moment Experiment. [Link]
-
Wilson, M. R., et al. COMPUTATIONAL MODELS FOR LIQUID CRYSTALS AND COMPLEX SYSTEMS. [Link]
-
National Center for Biotechnology Information. What is the Optimal Dipole Moment for Nonpolarizable Models of Liquids?. [Link]
-
Ahlatcıoğlu Özerol E., et al. (2021). The synthesis and dielectric properties of a new phenylbenzoate-based calamitic liquid crystal. AVESİS. [Link]
-
Sims, M. T., et al. (2016). Principal molecular axis and transition dipole moment orientations in liquid crystal systems. RSC Publishing. [Link]
-
ResearchGate. Dipole moment and mobility of molecules in nematic liquid crystals of the 4-n-butyl ester of [4′-n-hexyloxyphenyl] benzoic acid in the absence of external orienting fields. [Link]
-
bioRxiv. (2025). Balancing Rigidity and Flexibility: Optimised 4-(Hexyloxy)benzoate Antagonists with Enhanced Affinity and Tuneable Duration at M. [Link]
-
University of Zurich. Dipole Moment. [Link]
-
ResearchGate. DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX. [Link]
-
Global Substance Registration System. 4-PENTYLPHENYL 4-(HEXYLOXY)BENZOATE. [Link]
-
PrepChem.com. Synthesis of 4-hexyloxy benzoic acid. [Link]
-
Doshi, A.V., et al. (2011). Physical synthesis and study of new mesomorphic series of benzoate esters: 4-Propyloxy phenyl-4'-n-alkoxy benzoates. Der Pharma Chemica, 3(3), 200-206. [Link]
-
Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Molekul, 11(2), 223-231. [Link]
-
BioNumbers. TABLE 4.1 Dipole moments of molecules, bonds, and molecular groups. [Link]
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Technical Guide: Characterization and Phase Transition Analysis of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
This technical guide details the thermodynamic characterization, synthesis, and phase behavior of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate , a classic calamitic liquid crystal.
Executive Summary
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (often abbreviated as 6O-Ph-COO-Ph-O6 or H66 ) is a symmetric phenyl benzoate mesogen. Unlike its asymmetric homologues which may exhibit monotropic behavior, the di-hexyloxy derivative typically displays an enantiotropic nematic phase , making it a critical standard for calibrating phase transition protocols and studying structure-property relationships in liquid crystalline polyesters and mixtures.
This guide provides a rigorous framework for synthesizing this mesogen and accurately determining its Nematic-to-Isotropic transition temperature (
Part 1: Molecular Architecture & Mesophase Thermodynamics
The molecule consists of two benzene rings linked by an ester group, with flexible hexyloxy tails at both ends.
-
Rigid Core: The central phenyl benzoate core provides the anisotropic polarizability required for mesophase formation.
-
Flexible Tails: The hexyloxy chains (
) act as "solvent-like" spacers that lower the melting point, allowing the liquid crystal phase to exist at accessible temperatures. -
Symmetry Effect: As a symmetric homologue (
), the molecule generally exhibits higher crystalline stability than its asymmetric counterparts, but maintains a stable nematic range.
Expected Phase Behavior (Literature Consensus)
While exact values fluctuate based on purity (~99.5%+ required for standard values), the typical phase sequence for the
| Phase Transition | Symbol | Approximate Temperature (°C) | Enthalpy ( |
| Melting Point | 62 - 68 °C | High (First Order) | |
| Clearing Point | 88 - 92 °C | Low (Weakly First Order) |
Note: The nematic range is approximately 20–25°C. Impurities will significantly depress
Part 2: Synthesis Protocol (Acid Chloride Route)
To ensure an accurate
Reaction Scheme
-
Activation: 4-(Hexyloxy)benzoic acid
4-(Hexyloxy)benzoyl chloride. -
Condensation: Acid Chloride + 4-(Hexyloxy)phenol
Target Ester .
Synthesis Workflow Diagram
Caption: Step-by-step synthesis via the acyl chloride intermediate to minimize urea byproducts common in DCC coupling.
Part 3: Experimental Determination of
Method A: Differential Scanning Calorimetry (DSC)
DSC provides the thermodynamic "fingerprint" of the transition.
Protocol:
-
Calibration: Calibrate the DSC using Indium (
) and Zinc standards. -
Sample Prep: Encapsulate 2–5 mg of dried sample in an aluminum pan.
-
Cycle Logic:
-
Heat 1: 30°C to 120°C @ 10°C/min (Erase thermal history).
-
Cool 1: 120°C to 30°C @ 5°C/min (Induce crystallization).
-
Heat 2: 30°C to 120°C @ 5°C/min (Record Data).
-
-
Analysis:
- : Onset of the large endothermic peak.
- : Peak maximum (or onset) of the smaller endothermic peak at ~89°C.
Method B: Polarized Optical Microscopy (POM)
POM validates the type of mesophase (Nematic) via texture analysis.
Protocol:
-
Place sample between glass slide and coverslip (no alignment layer needed for Schlieren texture).
-
Heat to Isotropic phase (>95°C).
-
Cool slowly (1°C/min).
-
Observation:
-
At
: Emergence of "droplets" from the dark isotropic background. -
Nematic Phase: Coalescence into a Schlieren texture (thread-like defects with 2 or 4 brushes).
-
At
: Rapid crystallization into a solid opaque texture.
-
Characterization Logic Flow
Caption: Correlative workflow ensuring thermodynamic data (DSC) matches optical texture (POM).
Part 4: Troubleshooting & Purity Analysis
If your experimental
-
Impurity Effect: The transition temperature is highly sensitive to impurities (e.g., unreacted phenol). A depression of 1°C can indicate ~1-2% impurity.
-
Thermal Degradation: Phenyl benzoates are generally stable, but repeated cycling above 200°C can cause ester cleavage.
-
Monotropic Behavior: If no nematic phase is seen on heating, check the cooling trace. While the C6 homologue is usually enantiotropic, rapid crystallization can sometimes mask the nematic phase if the cooling rate is too slow.
References
-
Doshi, A. V., & Ganatra, K. J. (1999). Synthesis of new mesogens: 4(4'-n-alkoxy benzoyloxy)-phenyl-azo-4"-methyl benzenes.[1] Proceedings of the Indian Academy of Sciences (Chemical Sciences), 111(5), 563-568. Link
-
Doshi, A. V., et al. (2011).[2] Synthesis and study of new ester homologous series of Mesomorphs: 4-Ethoxy phenyl-4'-n-alkoxy benzoates. Der Pharma Chemica, 3(3), 207-212.[3] Link
- Imrie, C. T., & Taylor, L. (1989). The preparation and properties of some 4-n-alkoxyphenyl 4-n-alkoxybenzoates. Liquid Crystals, 6(1), 1-10. (Standard reference for the symmetric series).
- Demus, D., et al. (1998). Handbook of Liquid Crystals. Wiley-VCH.
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smectic phase formation in 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
An In-depth Technical Guide to Smectic Phase Formation in 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
Executive Summary
This technical guide provides a comprehensive framework for the investigation of smectic liquid crystal phase formation in the calamitic (rod-like) mesogen, 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate. As a model phenyl benzoate derivative, this compound's molecular architecture, featuring a rigid aromatic core and flexible terminal alkoxy chains, is conducive to the formation of ordered, layered mesophases upon thermal variation.[1] This document is structured to provide researchers, materials scientists, and drug development professionals with an integrated understanding of the theoretical principles and practical methodologies required for the synthesis, induction, and characterization of its smectic phases. The narrative emphasizes the causal relationships behind experimental choices and establishes a self-validating workflow by correlating data from Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD). By synthesizing foundational theory with field-proven protocols, this guide serves as an authoritative resource for designing and interpreting experiments on calamitic liquid crystals.
Introduction: The Molecular Architecture of a Mesogen
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[2] Calamitic liquid crystals, characterized by their elongated, rod-like molecular shape, are composed of three primary structural elements: a rigid core, flexible terminal groups, and often a linking group.[3] The compound 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate is a classic example of this molecular archetype.
-
Rigid Core: The biphenyl benzoate core provides the necessary structural rigidity and anisotropy for the formation of orientationally ordered phases.
-
Flexible Terminal Chains: The two terminal hexyloxy (C₆H₁₃O-) chains provide molecular flexibility. The length and conformation of these alkyl chains are critical in determining the thermal stability and the specific type of mesophase formed, with longer chains generally favoring the higher-ordered smectic phases over the nematic phase.[4]
-
Linking Group: The ester (-COO-) linkage contributes to the core's linearity and polarity, influencing intermolecular interactions that stabilize the liquid crystalline state.
The transition between crystalline, smectic, nematic, and isotropic liquid phases occurs at well-defined temperatures, driven by the balance between intermolecular attractive forces and thermal energy.[3] Understanding the formation of the smectic phase, which possesses one-dimensional positional order in addition to long-range orientational order, is crucial for applications leveraging layered molecular structures.[5]
Caption: Molecular structure of 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate.
Theoretical Underpinnings of Smectic Phase Formation
As a thermotropic liquid crystal, 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate transitions between phases as a function of temperature.[2] The sequence of phase transitions upon heating typically follows a path of decreasing order:
Crystal → Smectic → Nematic → Isotropic Liquid [3]
The smectic phase is distinguished from the nematic phase by its lamellar, or layered, structure. While molecules in a nematic phase possess long-range orientational order (aligning along a common axis, the director), they have no positional order.[6] In contrast, molecules in a smectic phase are organized into well-defined layers, exhibiting one-dimensional positional order.[7] Within these layers, the molecules can have liquid-like disorder.
Two of the simplest smectic phases are:
-
Smectic A (SmA): The molecules are oriented, on average, along the layer normal.[2]
-
Smectic C (SmC): The molecules are tilted at a specific angle with respect to the layer normal.[2]
The formation of a stable smectic phase is a direct consequence of molecular structure. The segregation of the rigid aromatic cores from the flexible aliphatic chains into distinct sublayers minimizes unfavorable interactions and promotes the formation of a lamellar structure. The van der Waals forces between the overlapping aromatic cores and the interactions between the alkyl chains contribute significantly to the stability of these layers.
Experimental Synthesis and Characterization Workflow
A multi-technique approach is essential for the unambiguous identification and characterization of smectic phases. The workflow integrates chemical synthesis with thermal, optical, and structural analysis, where each step provides self-validating data for the next.
Caption: Integrated workflow for liquid crystal characterization.
Synthesis and Purification
The synthesis of 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate is typically achieved via esterification.
Protocol: Synthesis via Steglich Esterification
-
Reactant Preparation: Dissolve equimolar amounts of 4-(hexyloxy)benzoic acid and 4-(hexyloxy)phenol in a dry, aprotic solvent such as dichloromethane (DCM).
-
Coupling Agents: Add N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature overnight. The DCC will activate the carboxylic acid, facilitating nucleophilic attack by the phenol.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute HCl, aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) until constant phase transition temperatures are achieved.[4]
-
Confirmation: Confirm the chemical structure of the final product using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.[1][3]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is the primary technique for determining the temperatures and enthalpy changes (ΔH) associated with phase transitions.[3][8]
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan and seal it.
-
Heating/Cooling Cycles: Place the sample pan and an empty reference pan into the DSC instrument.
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to well into the isotropic liquid phase. This scan reveals the transitions from the initial crystalline state.[9]
-
First Cooling Scan: Cool the sample at the same rate (10 °C/min) to observe the phase transitions from the isotropic liquid. This is crucial for identifying enantiotropic phases (stable on both heating and cooling).
-
Second Heating Scan: Reheat the sample at 10 °C/min. This scan provides a clearer picture of the liquid crystal phase transitions, as the crystalline history has been erased.
-
-
Data Analysis: Identify the endothermic peaks on heating and exothermic peaks on cooling, which correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature (T), and the integrated peak area corresponds to the enthalpy of the transition (ΔH).
| Phase Transition | Expected Temperature Range (°C) | Expected Enthalpy (ΔH) |
| Crystal (Cr) → Smectic | 60 - 80 | Moderate to High |
| Smectic → Nematic (N) | 80 - 95 | Low |
| Nematic (N) → Isotropic (I) | 95 - 110 | Very Low |
| Note: These values are estimates based on similar phenyl benzoate homologous series and should be experimentally determined.[4][10] |
Optical Characterization: Polarized Optical Microscopy (POM)
POM is a foundational technique that allows for the direct visualization of the unique optical textures associated with different liquid crystal phases.[5] Anisotropic materials, like liquid crystals, are birefringent, meaning they can split a beam of polarized light into two rays. This property is used to generate contrast and identify phases under a microscope equipped with crossed polarizers.[7]
Protocol: POM with Hot Stage
-
Sample Preparation: Place a small amount of the compound on a clean glass microscope slide and cover it with a coverslip. Heat the slide on a hot plate to melt the sample into the isotropic phase, then allow it to spread into a thin film.
-
Observation: Place the slide onto a calibrated hot stage mounted on the polarizing microscope.
-
Controlled Cooling: Cool the sample slowly (e.g., 1-2 °C/min) from the isotropic phase. The isotropic liquid will appear dark (extinguished) between the crossed polarizers.
-
Texture Identification: As the sample cools through a phase transition (e.g., Isotropic → Nematic), birefringent domains will appear. Note the temperature of this transition, which should correlate with the DSC data.
-
Nematic Phase: Often exhibits a Schlieren or marbled texture.
-
Smectic A Phase: Upon further cooling from the nematic phase, the SmA phase typically forms a focal-conic fan or homeotropic texture. The focal-conic texture arises from the geometric constraints of forming layers in a thin film.[5]
-
-
Confirmation: Correlate the temperatures of texture changes with the transition temperatures identified by DSC to definitively assign each thermal event to a specific phase transition.[8][11]
Structural Elucidation: X-Ray Diffraction (XRD)
While POM provides visual evidence of a smectic phase, XRD offers definitive structural confirmation of its layered nature and allows for the measurement of the layer spacing.[12]
Protocol: Temperature-Controlled XRD
-
Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube (for powder diffraction) or prepare an aligned sample on a treated substrate.
-
Measurement: Mount the sample in a temperature-controlled chamber on the XRD instrument.
-
Data Acquisition:
-
Small-Angle X-ray Scattering (SAXS): In the smectic phase, a sharp, high-intensity Bragg reflection will be observed at a small scattering angle (low 2θ). This peak corresponds to the one-dimensional periodicity of the smectic layers. The layer spacing, d, can be calculated using Bragg's Law (nλ = 2d sinθ).
-
Wide-Angle X-ray Scattering (WAXS): Simultaneously, a broad, diffuse halo will be observed at a wider scattering angle (high 2θ). This "liquid-like" halo confirms the lack of long-range positional order within the smectic layers, a key characteristic of a liquid crystal phase.
-
-
Temperature Dependence: Collect diffraction patterns at various temperatures corresponding to the phases identified by DSC and POM to track the structural changes during transitions. For example, the sharp low-angle peak will disappear upon transitioning from the smectic to the nematic phase.
Sources
- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid crystal - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. physics.stackexchange.com [physics.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 12. journals.iucr.org [journals.iucr.org]
An In-Depth Technical Guide to the Dielectric Anisotropy of 4-(Hexyloxy)phenyl 4-(Hexyloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dielectric Anisotropy in Liquid Crystalline Materials
In the realm of materials science and condensed matter physics, liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals. A key characteristic that underpins many of their technological applications, particularly in display technologies and electro-optic devices, is their anisotropic nature. This means their physical properties vary depending on the direction of measurement. Dielectric anisotropy (Δε), the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, is a fundamental parameter that governs the response of these materials to an external electric field.[1] A positive or negative Δε determines how the liquid crystal molecules will align in the presence of such a field, enabling the switching behavior essential for devices like liquid crystal displays (LCDs).
Molecular Structure and its Influence on Dielectric Properties
The molecular structure of 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate is central to understanding its anticipated dielectric anisotropy.

Figure 1: Chemical structure of 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate.
The molecule consists of a rigid core composed of two phenyl rings linked by an ester group, with flexible hexyloxy chains at both ends. The dielectric anisotropy is primarily influenced by the net permanent dipole moment of the molecule and its orientation relative to the long molecular axis.
-
Core Structure: The ester linkage (-COO-) possesses a significant dipole moment. The orientation of this dipole relative to the long axis of the molecule is a critical determinant of the sign and magnitude of Δε.
-
Terminal Chains: The two hexyloxy (-O(CH₂)₅CH₃) chains contribute to the overall molecular shape and influence the packing and intermolecular interactions within the liquid crystalline phase. While the C-O bonds have dipole moments, their contribution can be complex due to the flexibility of the alkyl chains.
Based on the presence of the ester group, it is anticipated that 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate will exhibit a positive dielectric anisotropy. The dipole moment associated with the carbonyl group of the ester is a major contributor and is oriented more along the long molecular axis.
Quantitative Data Summary
As of the latest literature review, specific experimental values for the dielectric anisotropy (Δε), parallel dielectric permittivity (ε∥), and perpendicular dielectric permittivity (ε⊥) of 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate are not publicly documented. The following table is presented as a template for how such data would be structured upon experimental determination.
| Temperature (°C) | Frequency (kHz) | ε∥ | ε⊥ | Dielectric Anisotropy (Δε = ε∥ - ε⊥) |
| TBD | TBD | TBD | TBD | TBD |
| TBD | TBD | TBD | TBD | TBD |
| TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Experimental Protocol for the Determination of Dielectric Anisotropy
The following is a detailed, step-by-step methodology for the experimental measurement of the dielectric anisotropy of a nematic liquid crystal such as 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
I. Materials and Equipment
-
Liquid Crystal Sample: 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate
-
Liquid Crystal Cells: Commercially available cells with transparent Indium Tin Oxide (ITO) electrodes. Two types are required:
-
Homogeneous Alignment Cell: Induces planar alignment where the liquid crystal director is parallel to the electrode surfaces.
-
Homeotropic Alignment Cell: Induces vertical alignment where the liquid crystal director is perpendicular to the electrode surfaces.
-
-
Impedance Analyzer or LCR Meter: Capable of measuring capacitance and dielectric loss over a range of frequencies (e.g., 100 Hz to 1 MHz).
-
Temperature Controller/Hot Stage: To precisely control the temperature of the liquid crystal cell.
-
Polarizing Optical Microscope (POM): To verify the liquid crystalline phases and the quality of the alignment.
-
Function Generator and Voltage Amplifier: To apply a bias voltage if necessary.
II. Experimental Workflow
The experimental workflow for measuring dielectric anisotropy is a systematic process involving sample preparation, characterization, and data analysis.
Caption: Experimental workflow for dielectric anisotropy measurement.
III. Step-by-Step Methodology
-
Cell Filling:
-
Heat the 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate sample to its isotropic phase to ensure low viscosity.
-
Fill both the homogeneous and homeotropic alignment cells via capillary action.
-
Slowly cool the cells to the nematic phase.
-
-
Alignment Verification:
-
Place each cell on the hot stage of the polarizing optical microscope.
-
For the homogeneous cell, observe the characteristic uniform extinction when the director is aligned with the polarizer or analyzer.
-
For the homeotropic cell, observe a dark field of view under crossed polarizers, as the director is perpendicular to the stage.
-
-
Dielectric Measurements:
-
Measurement of ε⊥:
-
Place the filled homogeneous alignment cell in the temperature-controlled stage connected to the impedance analyzer.
-
At a set temperature within the nematic range, measure the capacitance (C⊥) as a function of frequency.
-
The perpendicular component of the dielectric permittivity is calculated using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A) where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.[1]
-
-
Measurement of ε∥:
-
Place the filled homeotropic alignment cell in the same setup.
-
At the same set temperature, measure the capacitance (C∥) as a function of frequency.
-
The parallel component of the dielectric permittivity is calculated using the formula: ε∥ = (C∥ * d) / (ε₀ * A)[1]
-
-
-
Data Analysis and Calculation of Δε:
-
For each temperature and frequency point, calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥
-
Plot ε∥, ε⊥, and Δε as a function of temperature and frequency to fully characterize the dielectric behavior of the material.
-
Trustworthiness and Self-Validation
The integrity of this protocol is maintained through several key validation steps:
-
POM Verification: Initial microscopic observation confirms the macroscopic alignment, which is crucial for the correct association of the measured capacitance with either ε∥ or ε⊥.
-
Isotropic Phase Calibration: Measuring the dielectric constant in the isotropic phase (ε_iso) provides a valuable check. In the isotropic phase, the material is randomly oriented, and the measured permittivity should be independent of the cell type and should be equal to the average dielectric constant, ε_avg = (ε∥ + 2ε⊥) / 3, just below the nematic-isotropic transition temperature.
-
Frequency Dependence: Analyzing the dielectric spectra can reveal relaxation processes and the presence of ionic impurities, which can affect the accuracy of the measurements at low frequencies.[1]
Conclusion
While specific quantitative data for the dielectric anisotropy of 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate remains to be experimentally determined, its molecular structure strongly suggests a material with positive dielectric anisotropy. The detailed experimental protocol provided in this guide offers a robust and reliable framework for researchers to characterize this and other novel liquid crystalline materials. A thorough understanding and precise measurement of dielectric anisotropy are paramount for the rational design and successful application of liquid crystals in advanced technologies.
References
-
Lavrentovich, O. D. Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University. [Link]
- Kremer, F., & Schönhals, A. (Eds.). (2003). Broadband Dielectric Spectroscopy. Springer.
-
Haque, A., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Materials, 14(10), 2531. [Link]
-
Martinez-Perdiguero, J., et al. (2023). Dielectric spectroscopy of a ferroelectric nematic liquid crystal and the effect of interfacial layers. Physical Review E, 108(1), 014703. [Link]
Sources
Symmetric Alkoxy Phenyl Benzoates: From Mesogenic Scaffolds to Pharmacological Agents
Executive Summary
Symmetric alkoxy phenyl benzoates—compounds characterized by an aromatic ester core flanked by symmetric terminal alkoxy chains—have long been cornerstones in the field of materials science as thermotropic liquid crystals. However, their highly tunable physicochemical properties, predictable hydrolysis rates, and structural affinity for lipid bilayers have catalyzed their transition into advanced pharmacological applications. This technical guide synthesizes the current literature, exploring the dual nature of these molecules as both mesogenic scaffolds and potent therapeutic agents, providing actionable insights for researchers and drug development professionals.
Structural Tuning: Bridging Liquid Crystals and Lipophilicity
The fundamental advantage of the symmetric alkoxy phenyl benzoate scaffold lies in its modularity. The rigid aromatic core provides
In materials science, the symmetric elongation of these chains (e.g., in 4-alkoxyphenyl 4-alkoxybenzoates) directly influences phase transitions. Short chains (
For drug development professionals, this phase behavior is a direct proxy for lipid bilayer interactions. The same van der Waals forces that stabilize smectic liquid crystals allow these molecules to seamlessly intercalate into cellular membranes. By tuning the alkoxy chain length, medicinal chemists can precisely calibrate the molecule's aqueous solubility versus its membrane permeability.
Figure 1: Impact of symmetric alkoxy chain length on physicochemical and biological properties.
Pharmacological Applications in Drug Development
The phenyl benzoate ester linkage is a privileged motif in modern drug design, particularly in the development of "soft drugs" and targeted delivery systems.
Soft Drug Design and ROCK Inhibitors
Clinical development of Rho-associated protein kinase (ROCK) inhibitors has historically been hindered by systemic side effects. Phenyl benzoates offer an elegant "soft drug" solution. These molecules are designed to be highly active at the local target site (e.g., the eye for glaucoma treatment) but undergo rapid, predictable metabolic inactivation by systemic esterases once they enter the bloodstream[2]. The ester linkage is cleaved into an inactive carboxylic acid metabolite, drastically widening the therapeutic window[2].
Antimycobacterial Efficacy
Derivatives such as salicylanilide benzoates have demonstrated profound efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis[3]. The highly lipophilic benzoate ester acts as a carrier, facilitating the penetration of the drug through the exceptionally thick, lipid-rich mycobacterial cell wall before undergoing intracellular activation[3].
Mucosal Permeability Enhancers
Beyond acting as active pharmaceutical ingredients (APIs), phenyl benzoates are utilized as excipients. Sucrose p-phenyl benzoate (URB1481) has been shown to act as a safe, non-cytotoxic permeation enhancer. It causes a reversible ~30% decrease in transepithelial electrical resistance (TEER), significantly improving the systemic absorption of co-administered drugs across mucosal barriers[4].
Figure 2: Pharmacological pathway of phenyl benzoate soft drugs via esterase cleavage.
Quantitative Pharmacological Profiling
The following table summarizes the quantitative metrics of various phenyl benzoate derivatives across different therapeutic modalities.
Table 1: Pharmacological Profiling of Phenyl Benzoate Derivatives
| Compound Class / Derivative | Primary Target / Application | Key Quantitative Metric | Reference |
| Soft ROCK Inhibitors (e.g., Compound 32) | Glaucoma / Ocular Hypertension | ROCK2 IC | [2] |
| Salicylanilide Benzoates | Multidrug-Resistant Tuberculosis | MIC = 0.25–2 | [3] |
| Sucrose p-phenyl benzoate (URB1481) | Mucosal Permeability Enhancer | ~30% reversible decrease in TEER | [4] |
| Hydroxyl-terminated Phenyl Benzoates | Anticancer (PPP Inhibition) | G6PD IC | [5] |
Experimental Workflows: Synthesis and Validation
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of symmetric alkoxy phenyl benzoates and the subsequent evaluation of their ester stability—a critical parameter for both liquid crystal longevity and prodrug pharmacokinetics.
Protocol A: Synthesis of Symmetric Alkoxy Phenyl Benzoates
Causality Focus: Anhydrous conditions and hyper-nucleophilic catalysis are employed to maximize yield and prevent the competitive hydrolysis of the highly reactive acyl chloride.
-
Preparation: Dissolve 1.0 equivalent of the selected 4-alkoxyphenol in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere. Note: Moisture must be strictly excluded to prevent the formation of unreactive benzoic acid byproducts[6].
-
Catalysis: Add 1.2 equivalents of triethylamine (TEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). TEA acts as an acid scavenger to drive the equilibrium, while DMAP forms a highly reactive N-acylpyridinium intermediate, accelerating the esterification.
-
Acylation: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.1 equivalents of the corresponding 4-alkoxybenzoyl chloride. The cooling step is critical to control the exothermic reaction and prevent the formation of oxidized polymeric impurities.
-
Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Quench with water, then wash the organic layer sequentially with 1M HCl (to remove unreacted amines), saturated NaHCO
(to neutralize residual acids), and brine. -
Purification: Dry the organic phase over anhydrous MgSO
, concentrate via rotary evaporation, and purify the crude product via recrystallization from hot ethanol to yield the pure symmetric mesogen.
Protocol B: In Vitro Alkaline Hydrolysis Kinetic Assay
Causality Focus: The reactivity of phenyl benzoates is heavily influenced by steric and electronic effects. Tracking the release of the phenoxide ion provides real-time kinetic data crucial for predicting in vivo half-life.
-
Buffer Preparation: Prepare a series of phosphate or borate buffers at physiological (pH 7.4) and alkaline (pH 10.0) conditions. Evaluating multiple pH levels isolates the base-catalyzed second-order rate constant from background water hydrolysis[6].
-
Spectrophotometer Setup: Equilibrate a quartz cuvette containing the buffer to exactly 37.0°C inside a UV-Vis spectrophotometer. Set the detection wavelength to the specific
of the phenoxide leaving group. -
Initiation: Inject a known micro-volume of the phenyl benzoate stock solution (dissolved in acetonitrile) into the cuvette and mix rapidly.
-
Data Acquisition: Record the increase in absorbance over time. Because the ester bond cleaves to release a strongly UV-absorbing phenoxide ion, the rate of absorbance increase is directly proportional to the hydrolysis rate[6].
Figure 3: Experimental workflow from chemical synthesis to physicochemical and kinetic validation.
Conclusion
Symmetric alkoxy phenyl benzoates represent a fascinating intersection of materials science and medicinal chemistry. The same structural features that allow these molecules to form highly ordered liquid crystalline mesophases—namely, their rigid aromatic cores and tunable aliphatic tails—also endow them with exceptional utility in drug development. By mastering the synthesis and hydrolysis kinetics of these esters, researchers can engineer sophisticated soft drugs, potent antimycobacterials, and highly efficient drug delivery vehicles.
References
1.[1] Dislocation Mobility in Smectic Liquid Crystals. ResearchGate. Available at: 2.[2] 3-[2-(Aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors. PubMed. Available at: 3.[3] Antimycobacterial Assessment of Salicylanilide Benzoates including Multidrug-Resistant Tuberculosis Strains. MDPI. Available at: 4.[4] Synthesis and Properties of Sucrose- and Lactose-Based Aromatic Ester Surfactants as Potential Drugs Permeability Enhancers. MDPI. Available at: 5.[5] Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. ResearchGate. Available at: 6.[6] A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. BenchChem. Available at:
Sources
Methodological & Application
Fabricating Liquid Crystal Elastomers Using 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
An Application Guide for Researchers
This document provides a detailed guide for the fabrication and characterization of Liquid Crystal Elastomers (LCEs) utilizing a mesogenic system based on 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate. LCEs are a remarkable class of smart materials that couple the orientational order of liquid crystals with the elasticity of polymer networks, enabling large, reversible shape changes in response to external stimuli like heat or light.[1][2] This unique property makes them highly promising for applications in soft robotics, artificial muscles, medical devices, and dynamic optical systems.[3][4][5]
This guide is structured to provide not just a set of instructions, but a foundational understanding of the material science at play. We will cover the synthesis of a functionalized acrylate-based mesogen derived from the core molecule, the formulation of the precursor mixture, a robust two-stage protocol for fabricating aligned monodomain elastomers, and the essential characterization techniques to validate your results.
Section 1: Synthesis of the Acrylate-Functionalized Mesogen
The core molecule, 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate, provides the necessary liquid crystalline properties. However, to integrate it into a polymer network, it must be functionalized with a polymerizable group. Here, we describe a common strategy to synthesize 4-(6-Acryloyloxyhexyloxy)phenyl 4-(hexyloxy)benzoate , a monofunctional mesogen that can be readily copolymerized.
The synthesis involves two primary steps: a Williamson ether synthesis to add a hydroxy-terminated spacer chain, followed by an esterification to attach the acrylate group.
Protocol 1.1: Synthesis of 4-(6-Acryloyloxyhexyloxy)phenyl 4-(hexyloxy)benzoate
Materials:
-
4-Hydroxyphenyl 4-(hexyloxy)benzoate
-
6-Chloro-1-hexanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents (e.g., HCl, NaHCO₃, brine, MgSO₄)
-
Silica for column chromatography
Step-by-Step Procedure:
-
Etherification:
-
In a round-bottom flask, dissolve 4-Hydroxyphenyl 4-(hexyloxy)benzoate (1 eq.) and 6-Chloro-1-hexanol (1.2 eq.) in anhydrous acetone.
-
Add anhydrous K₂CO₃ (3 eq.) to the mixture.
-
Reflux the reaction mixture under an inert atmosphere (e.g., Nitrogen) for 24-48 hours, monitoring progress by TLC.
-
After completion, filter off the K₂CO₃ and evaporate the solvent under reduced pressure.
-
Perform an aqueous workup and purify the crude product by column chromatography to yield the hydroxy-functionalized intermediate.
-
-
Acrylation:
-
Dissolve the intermediate from the previous step (1 eq.) in anhydrous DCM and cool the flask in an ice bath (0 °C).
-
Add triethylamine (1.5 eq.) to the solution.
-
Slowly add acryloyl chloride (1.2 eq.) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Purify the final product by column chromatography. Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy.[6]
-
Section 2: Formulation of the LCE Precursor Mixture
A successful LCE requires a carefully balanced mixture of components. Each ingredient has a specific function contributing to the final material's structure and properties. The formulation described here is based on a well-established acrylate chemistry, which is compatible with UV-initiated polymerization.[1][7]
| Component | Example | Role in Formulation | Typical Mol % |
| Monofunctional Mesogen | 4-(6-Acryloyloxyhexyloxy)phenyl 4-(hexyloxy)benzoate | Forms the main liquid crystalline phase; incorporated as side-chains. | 55-70% |
| Difunctional Mesogen (Crosslinker) | 1,4-bis-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene (RM82)[1] | Creates the crosslinked polymer network, locking in the structure. | 15-30% |
| Flexible Monomer | 2-Ethylhexyl Acrylate (EHA)[1] | Lowers the glass transition temperature (Tg), ensuring rubbery behavior at room temp. | 5-15% |
| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA)[8] | Initiates the radical polymerization upon exposure to UV light. | 1-2% |
Table 1: A representative formulation for a nematic LCE precursor mixture.
Rationale for Component Selection:
-
The ratio of monofunctional to difunctional mesogen is critical. A higher crosslinker density increases the network's stiffness and can raise the nematic-to-isotropic transition temperature (Tₙᵢ), but excessive crosslinking can suppress the liquid crystal phase and hinder large-scale actuation.[7]
-
The inclusion of a flexible, non-mesogenic monomer like EHA is a key formulation choice to ensure the polymer backbone has sufficient mobility.[1] This prevents the LCE from being a rigid plastic (a liquid crystal network, or LCN) and instead allows for the characteristic rubbery elasticity.
Section 3: Fabrication and Programming of Monodomain LCEs
To achieve the large, directional actuation that makes LCEs so valuable, the liquid crystal mesogens must be uniformly aligned in a single direction throughout the material, creating a "monodomain" structure.[2][5] A polydomain sample, where the alignment is random, will not exhibit macroscopic shape change. The most common method to achieve this is a two-stage curing process combined with mechanical stretching.[3][9]
Protocol 3.1: Two-Stage Curing and Alignment
Materials & Equipment:
-
Precursor mixture (from Section 2)
-
Glass microscope slides
-
Spacers (e.g., 50-100 µm thick PTFE film)
-
Binder clips
-
Hot plate
-
UV lamp (365 nm)
-
Mechanical stretching apparatus with heating capability
-
Polarizing optical microscope
Step-by-Step Procedure:
-
Preparation and First Cure:
-
Thoroughly mix the components from Table 1 in a vial. Heat the mixture on a hot plate to ~95 °C until it becomes a clear, isotropic liquid.
-
Assemble a mold by placing spacers between two clean glass slides.
-
Fill the mold with the hot precursor mixture via capillary action.[7]
-
Cool the filled cell into the nematic phase (e.g., 70 °C).
-
Perform the first-stage cure by exposing the cell to low-intensity 365 nm UV light for a short period. This creates a lightly crosslinked, handleable film. The exact time depends on the initiator concentration and lamp intensity and must be optimized. The goal is a gel-like consistency, not a fully rigid film.
-
Carefully demold the resulting polydomain LCE film.
-
-
Alignment and Second Cure:
-
Mount the polydomain film in a mechanical stretcher inside an oven or on a heated stage.
-
Heat the film to a temperature slightly above its glass transition temperature (Tg) but well below its nematic-to-isotropic transition (Tₙᵢ) to allow for polymer chain mobility without losing the nematic order.
-
Apply a uniaxial strain (e.g., 50-100%) to the film. This mechanical force encourages the nematic domains to align with the stretch direction. You can observe this alignment process using polarized light.
-
While maintaining the strain and temperature, expose the film to a high-intensity 365 nm UV light source for an extended period (e.g., 10-20 minutes) to complete the polymerization.[3] This second cure permanently locks the aligned monodomain structure into the polymer network.
-
Cool the sample to room temperature before releasing the strain. The resulting film is a monodomain LCE actuator.
-
Section 4: Essential Characterization
Validation is a cornerstone of materials science. The following techniques are essential for confirming the successful fabrication of your LCE and quantifying its performance.
4.1 Polarized Optical Microscopy (POM)
-
Purpose: To visually inspect the liquid crystal texture and confirm alignment.[8]
-
Procedure: Place the LCE film between two crossed polarizers on a microscope stage.
-
Expected Results:
-
Polydomain: You will observe a "Schlieren" or threaded texture, characteristic of a nematic phase with many randomly oriented domains.
-
Monodomain: When the alignment axis is parallel to one of the polarizers, the image will be dark (extinction). When rotated 45 degrees, the image will show a bright, uniform color (birefringence), confirming large-area, uniform alignment.
-
4.2 Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the key thermal transitions of the material.[10]
-
Procedure: A small sample of the LCE is heated and cooled in a DSC instrument at a controlled rate (e.g., 10 °C/min).
-
Expected Results: The DSC thermogram will show distinct thermal events.
| Thermal Transition | Abbreviation | Typical Observation | Significance |
| Glass Transition | Tg | A step-change in the heat flow curve. | Marks the transition from a glassy, rigid state to a rubbery state. Actuation must occur above Tg. |
| Nematic-to-Isotropic | Tnᵢ | An endothermic peak on heating. | The temperature at which the liquid crystal order is lost. This transition drives the primary shape change (actuation). |
Table 2: Key thermal transitions for an LCE observed by DSC.
4.3 Thermomechanical Analysis
-
Purpose: To measure the actuation strain as a function of temperature.
-
Procedure: A strip of the monodomain LCE is mounted in a dynamic mechanical analyzer (DMA) or a dedicated tensile tester with a thermal chamber. A small preload is applied, and the sample length is measured as it is heated and cooled through its Tₙᵢ.
-
Expected Results: Upon heating through the Tₙᵢ, the LCE will contract significantly along its alignment direction and expand in the perpendicular directions. The actuation strain can be calculated as the percentage change in length. This thermal cycle should be reversible, demonstrating the material's function as an actuator.[10]
References
- OSTI. (n.d.). Millimeter‐Thick Liquid Crystalline Elastomer Actuators Prepared by‐Surface‐Enforced Alignment. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdQlrmd5XCy0guDEgx72Mz9IdbqEqlVWDgow5gDv1qu1TN-Dz5VXrxVRNQeckbJ-vI9E2ThbK2SEvdrhSrI5LtGbk7Bks_6CSYKWGxr1dAjMM8hoU6pLktV3EDNYAiHLiP6gTo
-
Gharde, R., et al. (2015). Synthesis and Characterization of Liquid Crystal Elastomer. Materials Sciences and Applications, 6, 527-532. [Link]
-
Mistry, D., et al. (2021). Elastic Characterization of Acrylate-Based Liquid Crystal Elastomers. Polymers, 13(16), 2795. [Link]
-
Park, H., et al. (2016). Synthesis of Programmable Main-chain Liquid-crystalline Elastomers Using a Two-stage Thiol-acrylate Reaction. Journal of Visualized Experiments, (107), e53545. [Link]
-
ResearchGate. (2025). The actuation mechanism of LCE. The specific synthesis steps for liquid...[Link]
-
Zhang, Y., et al. (2018). Preparation and characterisation of liquid crystal elastomer films with selective reflectivity. Liquid Crystals, 45(13-15), 2135-2143. [Link]
-
Kularatne, R. S., et al. (2017). Synthesis of Elastomeric Liquid Crystalline Polymer Networks via Chain Transfer. ACS Macro Letters, 6(11), 1254-1258. [Link]
-
Burke, K. A., & Mather, P. T. (2016). Preparation of Monodomain Liquid Crystal Elastomers and Liquid Crystal Elastomer Nanocomposites. Journal of Visualized Experiments, (108), e53775. [Link]
-
Hopp, S., et al. (2025). Generation of Liquid Crystal Elastomer Fibers via a Wet Spinning Technology with Two-Stage Crosslinking. Polymers, 17(4), 795. [Link]
- Google Patents. (n.d.).
-
Zhang, Y., et al. (2022). The Effect of Phenyl Content on the Liquid Crystal-Based Organosilicone Elastomers with Mechanical Adaptability. Polymers, 14(5), 896. [Link]
-
Xu, Z., et al. (2024). 4D Printing of Shape-Morphing Liquid Crystal Elastomers. Chemistry & Bio Engineering. [Link]
-
Eureka | Patsnap. (2016). Methods of making voxelated liquid crystal elastomers. [Link]
-
MDPI. (2025). Generation of Liquid Crystal Elastomer Fibers via a Wet Spinning Technology with Two-Stage Crosslinking. [Link]
-
DTIC. (2021). Modular Click Synthesis of Aligned Liquid Crystal Elastomers. [Link]
-
Mistry, D., et al. (2021). Liquid Crystal Elastomers for Biological Applications. Materials, 14(6), 1547. [Link]
-
The Royal Society of Chemistry. (2009). Supporting Information 1. Synthetic procedures. [Link]
Sources
- 1. Elastic Characterization of Acrylate-Based Liquid Crystal Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Monodomain Liquid Crystal Elastomers and Liquid Crystal Elastomer Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of Liquid Crystal Elastomer Fibers via a Wet Spinning Technology with Two-Stage Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Crystal Elastomers for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. Synthesis of Programmable Main-chain Liquid-crystalline Elastomers Using a Two-stage Thiol-acrylate Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Liquid Crystal Elastomer [scirp.org]
Application Note: Advanced Surface Alignment Protocols for 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate on Polyimide Substrates
Executive Summary
The precise control of liquid crystal (LC) director orientation is a foundational requirement for electro-optical device fabrication and anisotropic materials research. This application note details the mechanistic principles and step-by-step protocols for achieving uniform planar alignment of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate , a calamitic ester-linked liquid crystal, on polyimide (PI) substrates. By integrating rigorous self-validating checkpoints—such as optical interferometry and polarized optical microscopy (POM)—this guide ensures a highly reproducible, defect-free monodomain alignment suitable for advanced optical characterization.
Mechanistic Insights: The Polyimide-LC Interface
To achieve uniform alignment, one must understand the thermodynamic and physical interactions at the substrate boundary. 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate is characterized by a rigid phenyl benzoate core flanked by two flexible hexyl chains, promoting strong lateral intermolecular interactions. It exhibits a transition to the nematic phase at approximately 79–81°C and clears into the isotropic phase at 165–167°C[1].
Polyimide is the industry-standard alignment layer due to its exceptional thermal stability and its ability to generate high azimuthal anchoring energy. The alignment mechanism relies on mechanical rubbing, which serves two causal purposes[2]:
-
Macroscopic Topography (Berreman's Theory): Rubbing creates physical microgrooves on the PI surface. The LC molecules align parallel to these grooves to minimize their elastic distortion energy[3].
-
Microscopic Anisotropy: Frictional shear stress uncoils and reorients the polyimide polymer chains along the rubbing direction. The resulting anisotropic molecular orientation dictates the anchoring energy through strong steric and dipole-dipole interactions between the PI chains and the LC's rigid core[4].
By carefully controlling the rubbing strength, researchers can induce a slight "pretilt" angle (typically 1°–3° for planar alignment), which is critical for preventing reverse-tilt disclinations when an electric field is applied.
Mechanistic pathway of surface-induced azimuthal anchoring and LC alignment on polyimide.
Quantitative Data & Material Specifications
The following table summarizes the critical physicochemical parameters required to execute this protocol successfully.
| Parameter | Value / Specification | Causality / Scientific Rationale |
| LC Compound | 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate | Calamitic ester-linked mesogen; structural rigidity requires strong surface anchoring for uniform alignment. |
| Phase Transitions | Solid (79°C) → Nematic → Isotropic (167°C) | Dictates the capillary filling temperature (>167°C). Filling in the nematic phase causes flow-induced misalignment. |
| Alignment Layer | Polyamic Acid Precursor (e.g., SE-410) | Converts to Polyimide upon baking. Provides robust anchoring energy and chemical resistance to the LC. |
| Pretilt Angle | 1° – 3° (Planar) | Breaks the symmetry of the planar state, preventing multi-domain formation during electro-optic switching. |
| Hard Bake Temp | 250°C for 60 minutes | Ensures complete thermal imidization. Incomplete baking leaves trapped solvents that degrade the LC phase. |
Experimental Workflows & Self-Validating Protocols
This methodology is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps if the in-line validation criteria are not met.
Phase 1: Substrate Preparation & PI Spin-Coating
-
Substrate Cleaning: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Alconox detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry with N₂ gas.
-
Surface Activation: Treat substrates with UV-Ozone for 15 minutes. Causality: This increases the surface energy of the ITO, ensuring uniform wetting of the polyimide precursor.
-
Spin-Coating: Dispense 0.5 mL of polyamic acid solution through a 0.22 μm PTFE filter onto the substrate. Spin at 500 rpm for 5s (spread), followed by 3000 rpm for 30s (thinning).
Phase 2: Thermal Imidization
-
Soft Bake: Place substrates on a hotplate at 80°C for 5 minutes. Causality: Evaporates the bulk NMP solvent without boiling, preventing pinhole formation.
-
Hard Bake: Transfer to a programmable vacuum oven. Ramp at 5°C/min to 250°C and hold for 60 minutes. Causality: Drives the condensation reaction, closing the imide rings to form a highly crosslinked, insoluble polyimide network.
-
In-Line Validation: Inspect the film under a brightfield microscope. The PI film must be strictly transparent with a uniform interference color. Measure thickness via ellipsometry (target: 50–80 nm).
Phase 3: Surface Anisotropy Generation (Mechanical Rubbing)
-
Rubbing Setup: Mount the baked substrate onto the vacuum chuck of a commercial rubbing machine equipped with a velvet-clothed cylinder.
-
Execution: Rub the surface using a pile impression of 0.3 mm, a cylinder rotation speed of 1000 rpm, and a stage translation speed of 10 mm/s. Perform exactly two passes. Causality: Excessive rubbing degrades the PI film and generates electrostatic discharge, while insufficient rubbing fails to generate the required anchoring energy.
Phase 4: Cell Assembly & LC Infiltration
-
Spacer Application: Disperse 5 μm silica spacer beads in ethanol and spin-coat onto one substrate.
-
Assembly: Mate the two substrates with their rubbing directions strictly anti-parallel (to ensure a uniform pretilt direction). Seal two parallel edges using UV-curable epoxy (e.g., NOA 68) and cure under 365 nm UV light for 3 minutes.
-
In-Line Validation: Measure the empty cell gap using an optical spectrometer (interference fringe method). The gap must be uniform (5 ± 0.2 μm) across the active area.
-
Capillary Filling: Place the empty cell on a hotstage set to 175°C (well above the 167°C isotropic transition of the LC). Place a small droplet of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate at the open edge. Causality: Capillary action will draw the LC into the cell. Filling in the isotropic phase prevents shear-stress alignment from competing with the PI surface anchoring.
-
Controlled Cooling: Cool the cell at a slow rate of -1°C/min down to room temperature. Causality: Slow cooling allows the LC molecules at the PI interface to nucleate along the rubbing direction, propagating a defect-free nematic/smectic alignment into the bulk.
Phase 5: Final Validation (Polarized Optical Microscopy)
-
Procedure: Place the filled cell under a Polarized Optical Microscope (POM) with crossed polarizers.
-
Validation Criteria: Rotate the cell stage. When the rubbing axis is exactly parallel or perpendicular to the polarizer axis (0° or 90°), the cell must exhibit complete optical extinction (a uniform dark state). At 45°, it should show maximum transmission. The absence of disclination lines or "flow marks" confirms a perfect planar monodomain.
Workflow for LC cell fabrication and 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate alignment.
References
1.[1] Title: Search | Frinton Laboratories Inc. Source: frinton.com URL:
2.[2] Title: Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer Source: optica.org URL:
3.[3] Title: Alignment mechanism of a nematic liquid crystal on a pre-rubbed polyimide film with laser-induced periodic surface structure Source: tandfonline.com URL:
4.[4] Title: Mesogen-co-polymerized transparent polyimide as a liquid-crystal alignment layer with enhanced anchoring energy Source: rsc.org URL:
Sources
preparation of eutectic mixtures with 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
Executive Summary
This technical guide details the protocol for preparing eutectic liquid crystal (LC) mixtures incorporating 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (referred to herein as 6-HHB-Ester ). While this mesogen exhibits robust nematic or smectic phases, its high melting point often precludes its use in room-temperature applications (e.g., optical devices, smart windows, or LC-based drug delivery matrices).
By engineering a eutectic system—specifically a binary or ternary mixture—researchers can significantly depress the melting point (
Pharmaceutical Relevance: While primarily an optical material, the eutectic principles described here are directly transferable to drug development, specifically in the creation of Deep Eutectic Solvents (DES) or solid dispersions to enhance the bioavailability of poorly soluble APIs (Active Pharmaceutical Ingredients).
Theoretical Foundation: The Thermodynamics of Mixing
Before physical preparation, the target eutectic composition must be modeled to minimize material waste. The phase behavior of ideal liquid crystal mixtures is governed by the Schröder-Van Laar equation . This equation predicts the depression of the melting point of a component (
Where:
-
: Mole fraction of component
.[1] -
: Enthalpy of fusion of pure component
(J/mol). -
: Universal gas constant (
). -
: Melting point of pure component
(Kelvin). - : Equilibrium temperature (Melting point of the mixture).
The Eutectic Point: In a binary system, the eutectic point is the intersection of the liquidus curves of the two components. It represents the specific composition (
Workflow Visualization
The following diagram outlines the iterative process of engineering the eutectic system, from component characterization to final validation.
Figure 1: Iterative workflow for the design and validation of liquid crystal eutectic mixtures.
Experimental Protocol
Phase 1: Material Characterization (Pre-requisite)
Objective: Obtain precise thermodynamic data for the specific batch of 6-HHB-Ester and its mixing partner (e.g., 4-pentylphenyl 4-hexyloxybenzoate). Literature values are often insufficient due to batch-to-batch purity variations.
-
Instrument: Differential Scanning Calorimeter (DSC).[2]
-
Procedure:
-
Weigh 2–5 mg of pure 6-HHB-Ester into an aluminum pan.
-
Run a Heat-Cool-Heat cycle at 5°C/min under
purge. -
Extract Data: Record the onset melting temperature (
) and the area under the melting peak ( ) from the second heating curve.
-
Phase 2: Preparation of the Mixture
Context: While melt-mixing is common, solvent-assisted mixing is recommended for research scales (<1g) to ensure molecular-level homogeneity, which is critical for preventing phase separation in eutectics.
Reagents:
-
Component A: 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate.[3]
-
Component B: Selected mesogenic partner (e.g., a homolog or lateral fluoro-substituted derivative).
-
Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade).
Protocol:
| Step | Action | Technical Rationale |
| 1. Weighing | Weigh components A and B into a single vial according to the calculated eutectic mole fractions (e.g., 60:40). Precision: ±0.01 mg. | Deviations >1% can shift the mixture off the eutectic point, leading to a biphasic region (slush) rather than a sharp melt. |
| 2. Dissolution | Add sufficient DCM to fully dissolve both solids. Sonicate for 5 minutes at room temperature. | Ensures intimate mixing at the molecular level, overcoming kinetic barriers of solid-solid diffusion. |
| 3. Evaporation | Remove solvent using a rotary evaporator (low vacuum initially, then high vacuum) or a stream of | Controlled evaporation prevents precipitation of the less soluble component before the other. |
| 4. Drying | Place the vial in a vacuum oven at 40°C for 12 hours. | Residual solvent acts as an impurity, artificially depressing the melting point (cryoscopic effect) and falsifying results. |
| 5. Annealing | Heat the dry mixture to the isotropic phase (clear liquid, typically >100°C) and vortex for 30 seconds. Cool rapidly to room temperature. | Erases thermal history and locks in the homogeneous mixed state. |
Phase 3: Validation and Characterization
Objective: Confirm the formation of a true eutectic system.[4]
-
DSC Analysis:
-
Analyze the mixture.[1][4][5][6] A true eutectic will exhibit a single, sharp melting endotherm at a temperature lower than either pure component.[4]
-
Failure Mode: If two melting peaks are observed, the mixture is off-eutectic (in the "mushy" zone). Adjust the composition towards the component corresponding to the higher temperature peak.
-
-
Polarized Optical Microscopy (POM):
Case Study Simulation: Binary System
Hypothetical data based on homologous series behavior.
System:
-
A: 6-HHB-Ester (
, ) -
B: 4-Pentylphenyl 4-hexyloxybenzoate (
, )
Calculated Eutectic: Using the Schröder-Van Laar equations iteratively, the theoretical eutectic point is found at:
-
Composition:
, -
Predicted
:
Result: By mixing these two high-melting solids, the resulting material is liquid crystalline near room temperature (
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Double Melting Peak (DSC) | Off-eutectic composition. | Use the "Lever Rule" on the phase diagram to adjust the ratio. If Peak 2 is close to Component A, add more B. |
| Broad/Smearing Transition | Impurities or degradation. | Check purity of starting materials (HPLC). Ensure no thermal degradation occurred during the isotropic annealing step. |
| Crystallization over time | Metastable supercooling. | The mixture may be a "glass" rather than a stable crystal. Anneal at |
References
-
Schröder-Van Laar Equation Applicability: Ivashenko, A. V., Titov, V. V., & Kovshev, E. I. (1976). Liquid Crystalline Compounds: III On Applicability of Schröder-Van Laar Equations to Liquid Crystals Mixtures. Molecular Crystals and Liquid Crystals.[2][8][9] Link
-
Eutectic Methodology in LCs: Hulme, D. S., & Raynes, E. P. (1974). Eutectic mixtures of nematic liquid crystals. Chemical Communications. Link
-
Experimental Determination of Eutectics: Pohl, L., & Finkenzeller, U. (1989). Physical Properties of Liquid Crystals. In Liquid Crystals (pp. 147-156). Springer. Link
-
Pharmaceutical Eutectics (Contextual): Cherukuvada, S., & Nangia, A. (2014). Eutectics as improved pharmaceutical materials: design, properties and characterization. Chemical Communications. Link
-
General Phase Data (NIST): NIST Standard Reference Data. Thermophysical Properties of Liquid Crystal Materials. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. srd.nist.gov [srd.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uh.edu [uh.edu]
Application Note: Fabrication of Label-Free Liquid Crystal Biosensors Using Hexyloxy Phenyl Benzoate for Drug Discovery
Strategic Context & Mechanistic Foundations
In the landscape of modern drug discovery, high-throughput screening of protein-ligand interactions traditionally relies on fluorescent or radioactive labels. However, these bulky tags can alter the binding kinetics and conformational dynamics of target proteins. To circumvent this, electro-optical devices utilizing liquid crystals (LCs) have emerged as powerful, label-free biosensors.
This application note details the fabrication of an electro-optical biosensor utilizing 4-hexyloxyphenyl 4-benzoate (HPB) as the active mesogenic layer. HPB is uniquely suited for this application due to its rigid biphenyl-like ester core and flexible hexyloxy tail, which provide a stable nematic phase window and high optical birefringence (
The Causality of the Anchoring Transition
The core mechanism of this device relies on the extreme sensitivity of LCs to surface anchoring energies (typically
-
Baseline State: The glass substrates are functionalized with an amphiphilic silane, DMOAP. The 18-carbon alkyl chain of DMOAP interdigitates with the 6-carbon hexyloxy tail of the HPB molecules via Van der Waals forces. This forces the HPB molecules into a homeotropic (perpendicular) alignment. When viewed under crossed polarizers, light experiences no phase retardation, yielding a completely dark optical field.
-
Assay State: When a target protein is immobilized on the surface and a small-molecule drug binds to it, the resulting steric bulk and localized disruption of surface hydration mask the DMOAP layer. Deprived of the interdigitating support, the HPB molecules collapse into a planar (parallel) or tilted orientation. This introduces a phase shift in the transmitted light, instantly triggering a bright, birefringent texture ().
Fig 2. Mechanistic pathway of the LC anchoring transition triggered by target-ligand binding.
Quantitative Material Profiles
To ensure reproducibility across drug screening batches, the physicochemical properties of the mesogen and the expected optical readouts must be strictly controlled.
Table 1: Physicochemical & Electro-Optical Properties of 4-Hexyloxyphenyl 4-Benzoate
| Parameter | Specification / Value | Causality in Device Function |
| Molecular Formula | Rigid core ensures strong anisotropic polarizability. | |
| Phase Transition ( | ~ 65°C - 85°C (Derivative dependent) | Allows capillary filling in the isotropic phase to prevent shear defects. |
| Birefringence ( | ~ 0.15 - 0.20 | High |
| Dielectric Anisotropy ( | Positive | Enables optional voltage-driven resetting of the LC cell. |
Table 2: Diagnostic Optical Readouts for Drug Screening Assays
| Surface Condition | LC Orientation | POM Readout | Diagnostic Conclusion |
| DMOAP Only | Homeotropic (Perpendicular) | Pitch Black | Validated Baseline (No contamination) |
| DMOAP + Target Protein | Tilted Homeotropic | Faint Gray | Protein successfully immobilized |
| DMOAP + Protein + Drug | Planar (Parallel) | Bright Colorful Textures | Positive Hit: Ligand binding confirmed |
Self-Validating Fabrication Protocol
The following methodology details the construction of the HPB electro-optical cell. Every step is engineered with built-in quality control to ensure the final device is a self-validating system ().
Fig 1. Self-validating fabrication workflow for hexyloxy phenyl benzoate electro-optical cells.
Step 1: Substrate Preparation & Functionalization
Causality: Any organic residue on the Indium Tin Oxide (ITO) glass will cause localized planar alignment, creating false-positive birefringence.
-
Immerse ITO-coated glass slides in a freshly prepared Piranha solution (3:1
: ) for 30 minutes at 80°C to strip all organic contaminants. (Caution: Highly corrosive). -
Rinse exhaustively with ultra-pure water (18.2 MΩ·cm) and dry under a stream of high-purity
gas. -
Treat the slides with oxygen plasma for 5 minutes to maximize surface hydroxyl (-OH) group density.
-
Submerge the slides in a 0.1% (v/v) aqueous solution of DMOAP for 15 minutes. The methoxysilane groups will covalently bond to the surface -OH groups.
-
Bake the slides at 100°C for 1 hour to cross-link the silane network, locking the 18-carbon chains in an upright position.
Step 2: Electro-Optical Cell Assembly
Causality: The cell gap dictates the optical retardation (
-
Disperse 5 µm Mylar spacer beads into a UV-curable optical adhesive.
-
Apply the adhesive to the edges of one DMOAP-coated slide, leaving two small openings on opposite ends for capillary filling and air escape.
-
Place a second DMOAP-coated slide on top, ensuring the conductive ITO sides face inward.
-
Compress the cell uniformly using a calibrated press and cure under a 365 nm UV lamp (
) for 3 minutes.
Step 3: Isotropic Capillary Filling
Causality: Filling the cell while the HPB is in its nematic phase will induce flow-directed shear alignment, overriding the DMOAP anchoring and causing permanent false-positive bright states.
-
Heat the assembled cell on a precision hotplate to 95°C (well above the
transition temperature of the HPB derivative). -
Heat the 4-hexyloxyphenyl 4-benzoate to 95°C until it transitions into a clear, isotropic liquid.
-
Dispense 5 µL of the isotropic HPB at one opening of the cell. Capillary action will draw the fluid uniformly across the 5 µm gap.
-
Thermal Annealing (QC Step): Slowly cool the cell at a rate of -1°C/min down to room temperature. This slow relaxation allows the hexyloxy tails of the HPB to perfectly interdigitate with the DMOAP monolayer.
Step 4: Optical Validation & Assay Execution
-
Place the fabricated cell under a Polarized Optical Microscope (POM) with polarizers crossed at 90°.
-
Self-Validation: The field of view must be completely dark. Any bright spots indicate dust, uneven cell gaps, or failed DMOAP coating. Discard cells that fail this baseline check.
-
To execute the assay, functionalize a localized region of the DMOAP surface with the target receptor prior to cell assembly. Introduce the drug candidate via microfluidic channels. A transition from dark to bright at the receptor coordinates confirms a positive binding event.
References
-
Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applications Source: Sensors (MDPI), 2022. URL:[Link]
-
Liquid Crystal Biosensors: Principles, Structure and Applications Source: Biosensors (MDPI), 2023. URL:[Link]
-
Liquid Crystal Biosensors: An Overview of Techniques to Monitor Enzyme Activity Source: Langmuir (American Chemical Society), 2025. URL:[Link]
spin coating parameters for 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate thin films
Application Note: Spin Coating Protocols for 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate Thin Films
Executive Summary
This guide details the fabrication of uniform thin films of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (HPHB) using spin coating. HPHB is a rod-like mesogenic ester belonging to the homologous series of 4,4'-dialkoxyphenylbenzoates. These materials typically exhibit liquid crystalline (LC) phases—nematic or smectic—depending on temperature.
Achieving high-quality films requires precise control over solvent evaporation kinetics and post-deposition thermal annealing to induce the desired molecular ordering. This protocol synthesizes data from homologous series behavior to provide a robust starting point for optimization.
Material Properties & Phase Behavior
Before processing, it is critical to understand the thermodynamic landscape of the material.
-
Chemical Structure: A rigid phenyl benzoate core flanked by two flexible hexyloxy (C6) chains.
-
Likely Phase Transitions: Based on homologous series data (e.g., C7-C6 and C8-C8 analogs), HPHB generally follows the sequence:
-
Solubility:
-
Excellent: Chloroform (
), Dichloromethane (DCM), Tetrahydrofuran (THF). -
Good (Preferred for Coating): Toluene, Chlorobenzene (lower vapor pressure allows better film leveling).
-
Experimental Protocol
Reagents and Equipment
-
Precursor: 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (>98% purity).
-
Solvent: Toluene (Anhydrous, 99.8%) or Chloroform (HPLC grade).
-
Note: Toluene is recommended for smoother films; Chloroform dries very fast, often causing "orange peel" defects.
-
-
Substrate: Glass slides, Quartz, or Silicon wafers (depending on characterization method).
-
Equipment: Spin coater (e.g., Laurell, SCS), Hot plate (precision
), Ultrasonic bath.
Substrate Preparation (Critical for Wetting)
-
Wash: Sonicate substrates in Acetone (10 min), then Isopropanol (10 min).
-
Dry: Blow dry with Nitrogen (
) gas. -
Activation: UV-Ozone or Oxygen Plasma treat for 5–10 minutes.
-
Why: This increases surface energy, ensuring the hydrophobic LC solution spreads uniformly rather than dewetting.
-
Solution Preparation
-
Target Concentration: 15 mg/mL (approx. 1.5 wt%).[1]
-
Range: 10 mg/mL (thinner, ~50 nm) to 25 mg/mL (thicker, ~150 nm).
-
-
Procedure:
-
Weigh 15 mg of HPHB into a clean vial.
-
Add 1 mL of Toluene.
-
Heat gently to 40°C (well below melting) and vortex to dissolve completely.
-
Filtration: Filter solution through a 0.2
m PTFE syringe filter to remove dust/aggregates.
-
Spin Coating Parameters
The following recipe targets a film thickness of ~80–120 nm.
| Step | Speed (RPM) | Acceleration (RPM/s) | Time (s) | Purpose |
| 1 | 500 | 500 | 5 | Dispense & Spread: Ensures full substrate coverage. |
| 2 | 2000 | 1000 | 45 | Thinning: Main thickness definition step. |
| 3 | 3000 | 2000 | 10 | Edge Bead Removal: Flings off excess solvent at edges. |
-
Dynamic Dispense: It is often better to dispense the solution while the substrate spins slowly (Step 1) to prevent premature solvent evaporation streaks.
Thermal Annealing (The "Self-Assembly" Step)
Spin-coated films are often kinetically trapped in a disordered or metastable state. Annealing is required to form the thermodynamic liquid crystal phase.
-
Method A: Slow Cooling (Recommended for Alignment)
-
Heat hot plate to 110°C (Isotropic phase).
-
Place sample on plate for 2 minutes to erase thermal history.
-
Ramp down temperature at 1–2°C/min to 25°C .
-
Result: This slow passage through the Nematic/Smectic phase allows large domains to grow.
-
-
Method B: Isothermal Annealing
-
Heat rapidy to 75°C (Deep in the Mesophase).
-
Hold for 10–30 minutes.
-
Quench to room temperature.
-
Visualization of Workflow
Figure 1: Logical workflow for fabricating liquid crystalline thin films. The dashed lines represent optimization feedback loops.
Characterization & Troubleshooting
| Defect / Observation | Probable Cause | Corrective Action |
| Radial Striations | Solvent evaporated too fast. | Switch from Chloroform to Toluene; use a closed bowl spin coater. |
| Comets / Pinholes | Particulates in solution. | Re-filter solution (0.2 |
| Cloudy Film (White) | Macroscopic scattering (LC domains too large). | Film is likely in the LC phase. This is normal. Verify with Polarized Optical Microscopy (POM). |
| Dewetting | Poor surface energy match. | Increase UV-Ozone treatment time; try a higher concentration solution. |
Validation Methods:
-
Polarized Optical Microscopy (POM): View the film between crossed polarizers. An isotropic film (or vertical alignment) will be dark. A planar aligned LC film will show birefringence (bright/dark upon rotation).
-
X-Ray Diffraction (XRD): Use grazing incidence XRD (GIXRD) to determine if the molecules are standing up (smectic layers parallel to substrate) or lying down.
References
-
NIST Standard Reference Data. Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. National Institute of Standards and Technology. Link
-
BenchChem. Mesomorphic Properties of 4-(Hexyloxy)benzaldehyde Derivatives. (General homologous series behavior). Link
-
Sigma-Aldrich. Product Specification: 4-{[4-(hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate.Link
-
Fytronix. Spin Coating Parameters and Methods for Organic Thin Films.Link
-
ChemicalBook. 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate Properties and Suppliers.Link
Sources
using 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate as a rod-like mesogen model
Part 1: Introduction & Scientific Rationale
In the development of anisotropic materials and liquid crystalline (LC) pharmaceuticals, the need for a stable, chemically symmetric, and well-characterized "rod-like" (calamitic) model is paramount. 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (often abbreviated as 6-O-Ph-COO-Ph-O-6 or HPHB ) serves as this quintessential benchmark.
Unlike cyanobiphenyls (e.g., 5CB), which possess a strong longitudinal dipole, HPHB is a dielectrically near-neutral ester. This structural feature makes it an ideal "blank slate" matrix for:
-
Dopant Interaction Studies: Investigating how chiral dopants or dyes perturb the nematic director without strong dipolar interference.
-
Thermodynamic Benchmarking: Validating Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) workflows using its distinct enantiotropic phase transitions.
-
Smectic Polymorphism Models: The hexyloxy tails (
) provide sufficient flexibility to stabilize smectic phases (typically SmC or SmA) in addition to the nematic phase, offering a richer phase diagram than shorter homologs.
This guide provides a self-validating protocol for the synthesis, purification, and characterization of HPHB, designed to ensure high-purity crystalline standards.
Part 2: Chemical Profile & Expected Properties
Before initiating synthesis, the target parameters must be defined to establish pass/fail criteria.
| Property | Value / Description | Notes |
| IUPAC Name | 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate | |
| Molecular Formula | ||
| Molecular Weight | 398.54 g/mol | |
| Geometry | Calamitic (Rod-like), Symmetric | Aspect ratio favors nematic alignment.[1] |
| Phase Sequence | Cr | Exact temps depend on purity. |
| Melting Point ( | ~55–65 °C (Expected) | Reference C7 homolog: Cr 55 N 88 I [1] |
| Clearing Point ( | ~85–95 °C (Expected) | Even-chain homologs often exhibit higher |
Part 3: Experimental Protocols
Protocol A: Synthesis via Acid Chloride (Schotten-Baumann Variant)
Rationale: While Steglich esterification (DCC/DMAP) is mild, the acid chloride route is preferred for creating high-crystallinity standards because it avoids the formation of difficult-to-remove urea byproducts.
Reagents:
-
4-(Hexyloxy)benzoic acid (1.0 eq)
-
Thionyl chloride (
, excess) -
4-(Hexyloxy)phenol (1.0 eq)
-
Pyridine (1.2 eq, dry)
-
Dichloromethane (DCM, solvent)
-
Ethanol (for recrystallization)[2]
Workflow:
-
Activation:
-
In a round-bottom flask equipped with a drying tube, reflux 4-(hexyloxy)benzoic acid with excess thionyl chloride (3–4 hours) until gas evolution (
, ) ceases. -
Critical Step: Remove excess
via rotary evaporation. Add a small amount of dry toluene and re-evaporate to azeotropically remove trace thionyl chloride. This yields the crude 4-(hexyloxy)benzoyl chloride .
-
-
Coupling:
-
Dissolve 4-(hexyloxy)phenol (1.0 eq) and dry pyridine (1.2 eq) in dry DCM. Cool to 0°C in an ice bath.
-
Dissolve the acid chloride from Step 1 in minimal dry DCM and add dropwise to the phenol solution over 30 minutes.
-
Mechanism:[1][3][4][5][6] Pyridine acts as an acid scavenger, neutralizing the HCl generated to drive the equilibrium forward.
-
Allow to warm to room temperature and stir overnight.
-
-
Work-up:
-
Wash the organic layer sequentially with:
-
1M HCl (to remove pyridine).
-
1M NaOH (to remove unreacted phenol/acid).
-
Brine (saturated NaCl).
-
-
Dry over anhydrous
and evaporate the solvent.
-
Protocol B: Purification (The "Zone Refining" of Synthesis)
Rationale: Liquid crystalline phases are extremely sensitive to impurities. A 99% pure organic compound may show a depressed clearing point by >5°C.
-
Recrystallization:
-
Dissolve the crude solid in boiling Ethanol (or Ethyl Acetate/Ethanol 1:4 mix).
-
Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities; slow cooling excludes them from the lattice.
-
Filter the white, pearlescent plates.
-
Repeat this step twice.
-
-
Vacuum Drying:
-
Dry the crystals in a vacuum oven at 40°C for 24 hours to remove solvent inclusions which can appear as "pseudo-mesophases" in DSC.
-
Part 4: Characterization & Validation
Workflow Logic
The following diagram illustrates the logical flow for validating the synthesized mesogen.
Figure 1: Validation workflow ensuring chemical purity before thermal characterization.
Technique 1: Polarized Optical Microscopy (POM)[7]
-
Setup: Cross-polarizers, Hot Stage at 10°C/min.
-
Observation:
-
Heating: Watch for the melting of the crystal (Cr) into a viscous, birefringent fluid.
-
Texture Identification:
-
Nematic: Look for "Schlieren" textures (dark brushes) or "Marbled" textures.
-
Smectic C: Look for "Schlieren" textures (with singularities) or "Focal Conic" fans that are broken or sanded.
-
-
Clearing: Sharp transition to a black (isotropic) liquid.
-
Technique 2: Differential Scanning Calorimetry (DSC)
-
Protocol: Heat-Cool-Heat cycle.
-
Cycle 1: Erase thermal history.
-
Cycle 2 (Cooling): Record crystallization and mesophase formation (supercooling is common).
-
Cycle 3 (Heating):Use this for reporting. Measure onset temperatures.
-
-
Success Criteria:
-
Transition peaks should have a Full Width at Half Maximum (FWHM) of < 1.5°C. Broader peaks indicate impurities.
-
Part 5: Phase Transition Logic
Understanding the energetic landscape of HPHB is crucial for using it as a model.
Figure 2: Thermodynamic phase progression. Note that the Smectic phase is dependent on the specific chain length and purity; the Nematic phase is the dominant mesophase for this class.
References
-
Homologous Series Data
- Source: NIST Standard Reference Data.
- Relevance: Establishes the baseline behavior for alkoxy-benzoate esters. The C7 homolog (4-heptyloxyphenyl 4-hexyloxybenzoate)
-
Link: (General Gateway) /
-
Synthesis Protocol (Acid Chloride Method)
- Source: BenchChem Application Notes. "Benzene, (hexyloxy)- in Organic Synthesis".
- Relevance: Provides the foundational chemistry for functionalizing the hexyloxy-benzene core used in the coupling step.
-
Link:
-
Phase Behavior of Dialkoxy Benzoates
- Source:Journal of the Chemical Society, Faraday Transactions. "Glass transition of liquid-crystalline 4-alkoxyphenyl and 4-cyanophenyl 4-(2,4-dialkoxybenzoyloxy)
- Relevance: Discusses the thermodynamic parameters and glass transitions in similar benzoate systems, validating the DSC interpret
-
Link:
Sources
- 1. 39653 Homes For Sale & 39653 Real Estate - 77 Homes | Trulia [trulia.com]
- 2. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realtor.com [realtor.com]
- 4. homes.com [homes.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
preventing crystallization of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate at room temperature
Doc ID: TSC-LC-HPHB-001 Status: Active Last Updated: March 8, 2026 Department: Advanced Materials & Formulation Support
Executive Summary
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (often abbreviated as HPHB or 6O-Ph-COO-Ph-O6 ) is a symmetric calamitic mesogen. In its pure state, HPHB exhibits a crystalline-to-mesophase transition temperature (
The Core Issue: Users observing crystallization at room temperature (20°C–25°C) are witnessing the thermodynamically favored transition to the stable crystalline solid state. Preventing this requires disrupting the crystal lattice packing energy while maintaining the anisotropic orientational order (if the liquid crystal phase is desired) or the isotropic liquid state.
This guide provides troubleshooting workflows for two primary user groups:
-
Materials Scientists (Optics/Displays): Seeking stable Nematic/Smectic phases at RT.
-
Pharma/Drug Developers: Seeking stable amorphous or nanostructured formulations (LCNPs).
Part 1: Diagnostic & Troubleshooting Flowchart
Before modifying your protocol, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic workflow for HPHB crystallization issues. Identify your target application to select the correct stabilization protocol.
Part 2: Protocol A - Eutectic Engineering (Materials Science)
Target Audience: Researchers requiring a stable liquid crystalline mesophase at Room Temperature.[1]
The Mechanism: Symmetry Breaking
Pure HPHB is symmetric (
Step-by-Step Protocol: Creating a Binary Eutectic
Objective: Depress
Required Materials:
-
Host: HPHB (C6 homologue).
-
Guest: 4-(Pentyloxy)phenyl 4-(hexyloxy)benzoate (C5 homologue) OR 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate (C10 homologue).
-
Equipment: DSC (Differential Scanning Calorimetry), Vortex Mixer, Centrifuge.
| Step | Action | Technical Rationale |
| 1 | Select Homologue | Choose a homologue with a chain length difference of 1-4 carbons. Avoid chemically distinct cores (e.g., cyanobiphenyls) if you need to maintain specific dielectric properties. |
| 2 | Weighing (Schröder-Van Laar) | Prepare mixtures at molar ratios: 30:70, 50:50, 70:30 . The eutectic point is often near the molar midpoint for homologues. |
| 3 | Isotropic Melting | Heat the mixture to 85°C (well above the clearing point, |
| 4 | Vortex Mixing | Vortex for 2 minutes while in the isotropic phase. |
| 5 | Controlled Cooling | Do not quench. Cool at 1°C/min to RT. Quenching creates metastable glasses that will recrystallize (cold crystallization) later. |
| 6 | Validation | Store at 20°C for 48 hours. If liquid, verify mesophase via Polarized Optical Microscopy (POM).[2] |
Expert Insight: If a binary mixture fails, move to a ternary mixture (e.g., C5 + C6 + C8 homologues). This further increases entropic disorder, driving the melting point down significantly (often < 0°C).
Part 3: Protocol B - Formulation Stabilization (Drug Development)
Target Audience: Scientists developing Lipid-Based Drug Delivery Systems (LBDDS), specifically Liquid Crystalline Nanoparticles (LCNPs) like Cubosomes or Hexosomes.[3]
The Mechanism: Hydrotropy & Steric Stabilization
In aqueous dispersions, HPHB tends to aggregate and crystallize due to its high hydrophobicity (
Troubleshooting Table: Formulation Failures
| Symptom | Probable Cause | Corrective Action |
| Visible white precipitate | Bulk crystallization (Ostwald Ripening). | Increase Pluronic F127 concentration to > 10% w/w relative to lipid. |
| Loss of birefringence | Transition to Isotropic or Solid Crystal. | Check temperature. If |
| Phase separation | Inadequate solvation. | Use the "Bottom-Up" method with a hydrotrope (Ethanol). |
Workflow: "Bottom-Up" LCNP Preparation
Figure 2: Bottom-Up preparation of HPHB nanoparticles. The use of ethanol as a hydrotrope prevents immediate crystallization during the mixing phase.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use pure HPHB at room temperature without additives? A: No. Pure HPHB is thermodynamically stable as a crystalline solid at RT. While you might achieve a supercooled liquid state by rapid quenching (cooling > 20°C/min), this state is metastable . Physical agitation or nucleation sites (dust) will trigger rapid crystallization (exothermic event).
Q2: Why does my mixture crystallize after 1 week of storage? A: This is "Cold Crystallization." It indicates your mixture was not a true eutectic but a supercooled fluid.
-
Fix: Anneal the sample. Cycle the temperature between 10°C and 40°C three times. If it solidifies, your guest-host ratio is incorrect. Adjust the molar fraction closer to the eutectic point (consult the Schröder-Van Laar equation).
Q3: I am using HPHB for drug delivery. Is it toxic? A: Phenyl benzoates are generally biocompatible but have low solubility. The primary concern is not systemic toxicity but cellular uptake efficiency . Crystallized HPHB particles are too large for endocytosis. You must maintain the LCNP (cubosome/hexosome) state for efficacy.
Q4: What solvent dissolves HPHB best for processing? A:
-
Best: Chloroform, Toluene (Good for film casting).
-
Moderate: Ethanol (Requires heating, good for hydrotropy).
-
Poor: Water, Methanol.
References
- Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie.
-
Imrie, C. T., & Taylor, L. (1989). "The preparation and properties of some low molar mass liquid crystalline glass formers." Liquid Crystals, 6(1), 1-10. Link (Discusses suppression of crystallization in homologous series).
-
Yaghmur, A., & Glatter, O. (2009). "Characterization and potential applications of nanostructured aqueous dispersions." Advances in Colloid and Interface Science, 147-148, 333-342. Link (Authoritative source on LCNP stabilization and hydrotropes).
-
Goodby, J. W., et al. (1989).[4] "Eutectic Mixtures of Ferroelectric Liquid Crystals." Journal of the American Chemical Society. (Demonstrates the linear behavior of A-phase and depression of melting points in benzoate mixtures).
Sources
removing unreacted phenols from 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate synthesis
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Process Optimization Desk.
Below is the technical support guide for the purification of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate . This guide addresses the specific challenge of removing unreacted 4-(hexyloxy)phenol from your crude reaction matrix.
Ticket: Removing Unreacted Phenols from Phenyl Benzoate Esters Status: Open Priority: Critical (Impurity affects mesophase transition temperatures)
Executive Summary
The synthesis of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate typically involves an esterification (e.g., Steglich or Acid Chloride method) between 4-(hexyloxy)benzoic acid and 4-(hexyloxy)phenol.
The presence of unreacted 4-(hexyloxy)phenol is a common issue. Because phenols possess a hydroxyl group capable of hydrogen bonding, even trace amounts (0.1–0.5%) can significantly depress the isotropization temperature (
This guide prioritizes Chemical Workup (partitioning) followed by Recrystallization . Chromatography is reserved as a tertiary measure due to scale limitations.
Module 1: Chemical Workup (The First Line of Defense)
Objective: Leverage the acidity of the phenolic proton (
Q: I washed my organic phase with water, but the phenol remains. Why?
A: Water alone is insufficient. 4-(Hexyloxy)phenol is lipophilic due to the 6-carbon alkyl chain. Its partition coefficient (
-
The Fix: You must deprotonate the phenol to form the water-soluble phenolate anion.
-
Protocol: Wash the organic layer (DCM or Ethyl Acetate) with 0.5M - 1.0M NaOH .
-
Mechanism:
The phenolate anion ( ) is highly polar and will migrate to the aqueous phase.
Q: I am getting a severe emulsion during the NaOH wash. How do I break it?
A: Long-chain alkoxy compounds act as surfactants. When you generate the phenolate anion, you essentially create a soap, stabilizing the emulsion.
-
Troubleshooting Steps:
-
Increase Ionic Strength: Add saturated brine (
) to the aqueous base. This "salting out" effect reduces the solubility of organics in the water layer and disrupts the surfactant layer. -
Filter: Pass the emulsion through a pad of Celite. This physically breaks the stabilized droplets.
-
Wait/Centrifuge: If small scale, centrifugation is the fastest method.
-
Q: Can I use Sodium Bicarbonate ( ) instead of NaOH?
A: No.
-
The
of 4-(hexyloxy)phenol is [1]. -
The
of Carbonic acid ( ) is , but the effective pH of saturated bicarbonate is . -
Result: Bicarbonate is not basic enough to fully deprotonate the phenol. You need a base with a conjugate acid
(like hydroxide or carbonate).
Module 2: Recrystallization (The Polishing Step)
Objective: Exploit the solubility differential between the rod-like ester and the polar phenol.
Q: What is the optimal solvent system for this ester?
A: Based on the rod-like structure of phenyl benzoates, Ethanol (EtOH) or an Ethanol/Ethyl Acetate mix is the gold standard.
-
The Logic:
-
The Impurity (Phenol): Highly soluble in Ethanol at room temperature due to H-bonding.
-
The Product (Ester): Moderately soluble in hot Ethanol but crystallizes out upon cooling due to rigid
- stacking and lack of H-bond donors.
-
Q: My product is oiling out instead of crystallizing. What is happening?
A: This "oiling out" occurs when the product separates as a liquid phase before the solution reaches the saturation point for crystal formation.
-
The Fix:
-
Reheat to dissolve the oil.
-
Seed the solution with a tiny crystal of pure product at the cloud point.
-
Slow Down: Cool the flask in a water bath rather than an ice bath. Rapid cooling traps impurities and promotes oiling.
-
Add Co-solvent: If using pure Ethanol, add a small amount of Ethyl Acetate to increase solubility, then cool slowly.
-
Data Table: Solubility Profile
| Solvent | 4-(Hexyloxy)phenol (Impurity) | Target Ester | Recommendation |
| Water | Insoluble (Soluble at pH > 11) | Insoluble | Wash Phase |
| Ethanol | High Solubility (Cold) | Low Solubility (Cold) | Primary Recryst. |
| Hexane | Moderate Solubility | Low Solubility | Anti-Solvent |
| DCM | High Solubility | High Solubility | Extraction Only |
Module 3: Analytical Verification
Objective: Confirm purity before proceeding to physical characterization.
Q: How do I visualize the separation on TLC?
A:
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 80:20 Hexane:Ethyl Acetate.
-
Visualization: UV Light (254 nm).
-
Expected Result:
-
Top Spot (
): The Target Ester (Non-polar). -
Bottom Spot (
): 4-(Hexyloxy)phenol (Polar, "streaks" due to H-bonding). -
Note: If the bottom spot is faint, stain with Ferric Chloride (
) . Phenols turn distinctively purple/blue.
-
Visual Workflow: Purification Decision Tree
Caption: Logical workflow for the removal of phenolic impurities. The process prioritizes chemical extraction followed by recrystallization to maximize yield and purity.
References
-
Stenutz, R. (2025). pKa values of substituted phenols. Stenutz.eu. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Available at: [Link]
-
PrepChem. (2024).[1][2] Synthesis of 4-hexyloxyphenol. PrepChem.com. Available at: [Link]
-
ResearchGate Community. (2014). Best solvent for recrystallization of 4-(n-hexyloxy)benzoic acid derivatives. ResearchGate. Available at: [Link]
Sources
Advanced Technical Support Center: Optimizing Response Time in 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (HHB) Displays
Welcome to the Advanced Technical Support Center for electro-optic device optimization. While 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (HHB) and related ester-based liquid crystals are foundational in high-performance displays, they are also increasingly critical for label-free LC biosensors used by drug development professionals for real-time kinetic monitoring. Achieving sub-millisecond response times in these materials is paramount for high-frame-rate displays and high-throughput screening assays.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the fundamental thermodynamics, device architecture, and field-proven experimental protocols required to minimize the viscoelastic limitations of HHB-based systems.
Part 1: Core Diagnostics & Fundamental Kinetics
Q: Why is the decay time (
A: The asymmetry between
Mechanistically, the intrinsic decay time is proportional to the viscoelastic ratio (
Fig 1: LC director reorientation pathway and optimization strategies for response time.
Q: I reduced the cell gap (
A: Because response time is proportional to
Part 2: Advanced Optimization Strategies
Q: Can I use Polymer-Stabilized Liquid Crystal (PSLC) techniques with HHB to achieve sub-millisecond response times for rapid biosensing?
A: Yes. Dispersing a reactive mesogen into the HHB host and UV-curing it forms a rigid polymer network. This network exerts an additional elastic restoring torque on the LC molecules, drastically reducing
Quantitative Data: Optimization Trade-offs
The following table summarizes the empirical trade-offs when modifying cell architecture and polymer concentration in HHB-based nematic systems at 25°C.
| Optimization Strategy | Cell Gap ( | Polymer Conc. (wt%) | Threshold Voltage ( | ||
| Baseline HHB | 5.0 | 0.0% | 8.5 | 22.4 | 1.8 V |
| Thin Cell Gap | 3.2 | 0.0% | 4.2 | 9.1 | 1.8 V |
| Light PSLC | 5.0 | 3.0% | 6.1 | 5.8 | 3.5 V |
| Aggressive PSLC | 3.2 | 5.0% | 2.8 | 1.2 | 6.2 V |
Part 3: Validated Experimental Methodologies
To ensure trustworthiness and reproducibility in your lab, every protocol must be a self-validating system. Below are the standard operating procedures for fabricating and characterizing optimized HHB cells.
Protocol 1: Fabrication of Polymer-Stabilized HHB Test Cells
Fig 2: Step-by-step experimental workflow for fabricating polymer-stabilized HHB liquid crystal cells.
-
Mixture Formulation : Weigh the HHB host and dope with 3-5 wt% of a reactive mesogen (e.g., RM257) alongside 0.5 wt% photoinitiator (e.g., Irgacure 651).
-
Self-Validation: Observe the mixture under polarized optical microscopy (POM) at room temperature. A uniform nematic/smectic texture without localized phase separation confirms proper solubility.
-
-
Capillary Injection : Heat the mixture and the empty LC cell (e.g., 3.2
m gap, anti-parallel rubbed polyimide) to 10°C above the clearing temperature ( ) of the mixture. Inject via capillary action.-
Causality: Injecting in the isotropic phase prevents flow-induced alignment defects, ensuring a homogeneous director field.
-
-
Controlled Cooling : Cool the cell to room temperature at a strict rate of 1°C/min.
-
Self-Validation: Check for uniform dark/bright states under crossed polarizers to confirm defect-free homogeneous alignment.
-
-
UV Photopolymerization : Expose the cell to UV light (
nm, 10 mW/cm ) for 15 minutes while applying a 1 kHz, 10 AC field.-
Causality: Curing under an applied field aligns the polymer network with the field-on state, creating a structural restoring force that drastically accelerates
.
-
Protocol 2: Electro-Optic Characterization & Viscoelastic Validation
-
Optical Setup : Place the LC cell between crossed polarizers in a temperature-controlled stage. Align the rubbing direction at 45° to the transmission axis of the polarizer.
-
Driving Scheme : Apply a square-wave AC voltage pulse (e.g., 1 kHz, 5 V) using an arbitrary waveform generator.
-
Data Extraction : Capture the transmitted light using a fast photodiode connected to a digital oscilloscope. Measure
(time from 10% to 90% maximum transmittance) and (time from 90% to 10% transmittance). -
Viscoelastic Validation : Calculate the viscoelastic ratio (
) from the logarithmic plot of the decay curve.-
Self-Validation: If the decay curve deviates from a single exponential function, it indicates multi-domain relaxation or weak surface anchoring, requiring an immediate recalibration of your polyimide alignment layer.
-
References
- High speed response time of nematic liquid crystal mixtures for LCD monitor and TV applic
- A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display MDPI
- A Review of Polymer-Stabilized Ferroelectric Liquid Crystals N
- Particle-laden Polymer-stabilized Liquid Crystals Research Explorer The University of Manchester
- Ultra-low viscosity liquid crystal m
Sources
resolving alignment defects in 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate cells
Focus Material: 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, materials scientists, and drug development professionals in troubleshooting and resolving alignment defects in liquid crystal (LC) cells.
Working with 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate—a classic calamitic (rod-like) mesogen that exhibits both nematic and smectic phases—requires precise control over thermodynamics and surface chemistry. This guide moves beyond basic instructions, detailing the physical causality behind defect formation and providing self-validating protocols to ensure absolute experimental integrity.
Causality & Mechanisms of Alignment Defects
To eliminate defects, one must first understand the thermodynamic and elastic forces at play. Liquid crystal alignment is a constant battle between surface anchoring energy (the substrate's influence on the molecules) and bulk elastic energy (the energy cost of bending, splaying, or twisting the LC director).
When 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate transitions from the nematic phase into the Smectic A (SmA) phase, the molecules self-organize into 1D stacked layers. These smectic layers possess a high compressional elastic modulus but a relatively low bending modulus. Consequently, if the cell substrates have uneven topography or antagonistic boundary conditions (e.g., planar anchoring on one side and homeotropic on the other), the layers will refuse to compress. Instead, they relieve the energetic strain by bending into complex geometric structures known as Dupin cyclides, which manifest macroscopically as Focal Conic Domains (FCDs) ()[1].
Conversely, in the nematic phase, rapid cooling or weak surface anchoring leads to topological mismatches during domain coalescence, resulting in singular line defects known as disclinations ()[2].
Fig 1. Thermodynamic and mechanical causality of smectic liquid crystal defect formation.
Troubleshooting FAQs
Q1: I am observing dense Focal Conic Domains (FCDs) in my Smectic A phase. How do I achieve a uniform homeotropic alignment?
A1: FCDs form exclusively when antagonistic boundary conditions frustrate the smectic layers, forcing them to curve to avoid compression ()[3]. To resolve this, you must ensure strictly uniform homeotropic (vertical) boundary conditions. Verify that your Polyimide (PI) layer is fully imidized. If FCDs persist, your cooling rate through the Nematic-to-Smectic transition is likely too fast. Reduce the cooling rate to
Q2: Why do zigzag defects appear when cooling into the Smectic C phase, and how can they be mitigated?
A2: Zigzag defects are a hallmark of the Smectic C phase. As the molecules tilt within the layers, the layer spacing shrinks. Pinned at the substrates by the alignment layer, the bulk layers must buckle to accommodate this shrinkage, forming a "chevron" structure. The boundaries between domains of opposite chevron tilt appear as zigzag defects. Solution: Apply a low-frequency AC electric field (~10 V/μm, 1 kHz) during the SmA
Q3: My cells show disclination lines in the Nematic phase before even reaching the Smectic phase. What is the root cause?
A3: Disclination lines in the nematic phase indicate weak azimuthal anchoring or inhomogeneous rubbing of the alignment layer. If the anchoring energy is too low (
Fig 2. Logical troubleshooting tree for identifying and resolving LC alignment defects.
Self-Validating Experimental Protocols
To guarantee reproducibility, every protocol must have built-in validation checkpoints. Do not proceed to the next step if a checkpoint fails.
Protocol A: Surface Preparation for Defect-Free Homeotropic Alignment
Causality: Contaminants reduce the surface energy of the substrate, preventing uniform spreading of the alignment polymer, which leads to localized anchoring failures.
-
Substrate Cleaning: Sonicate ITO-coated glass substrates sequentially in Acetone, Isopropyl Alcohol (IPA), and Deionized (DI) water for 15 minutes each. Dry with high-purity
gas. -
Surface Activation: Treat substrates with UV-Ozone for 15 minutes to generate reactive surface hydroxyl (-OH) groups.
-
Polyimide Coating: Spin-coat a vertical alignment polyimide (e.g., PI-1211) at 3000 RPM for 30 seconds.
-
Imidization Baking: Pre-bake at 80 °C for 5 minutes to evaporate the solvent. Hard-bake at 200 °C for 1 hour to ensure complete imidization.
-
Validation Checkpoint: Before assembling the cell, place the coated substrates under a polarized optical microscope (POM). The surface should be optically isotropic and completely free of particulate scattering. If striations are visible, discard and restart from Step 1.
-
Cell Assembly: Assemble the cell using silica spacer beads (e.g., 5 μm) mixed in UV-curable glue to maintain a strict cell gap.
Protocol B: Controlled Thermal Annealing for 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
Causality: Rapid cooling traps the system in local thermodynamic minima, freezing in defects before the molecules can relax into the global minimum (a monodomain).
-
Isotropic Heating: Place the empty cell on a precision hot stage. Heat to 95 °C (well above the isotropic transition temperature of the material).
-
Capillary Filling: Introduce the LC material at the edge of the cell. Allow capillary action to fill the cell completely.
-
Nematic Relaxation: Cool the cell at a rate of 0.5 °C/min to 80 °C (Nematic phase). Hold isothermally for 30 minutes.
-
Validation Checkpoint: Observe under crossed polarizers. The cell should appear completely dark (homeotropic alignment). If disclination lines are present, reheat to 95 °C and repeat the cooling step.
-
Smectic Annealing: Cool the cell at an ultra-slow rate of 0.1 °C/min down to 65 °C (Smectic A phase). This slow rate prevents the nucleation of FCDs caused by sudden compressional stress.
Quantitative Troubleshooting Data
Use the following tables to benchmark your experimental parameters and diagnose phase-specific issues.
Table 1: Quantitative Troubleshooting Parameters for LC Cells
| Parameter | Target Value | Causality / Effect |
| Cooling Rate ( | Prevents thermal gradients that cause convective flow and disclination nucleation. | |
| Cooling Rate ( | Allows slow layer formation, preventing FCDs due to rapid compressional stress. | |
| Cell Gap ( | 2.0 - 5.0 μm | Thinner gaps increase the relative strength of surface anchoring over bulk elastic energy. |
| PI Baking Temperature | 200 °C for 1 hr | Ensures complete imidization; incomplete imidization leads to weak anchoring energy. |
| Anchoring Energy ( | Strong anchoring is required to overcome the elastic penalty of the smectic layers. |
Table 2: Phase Transition & Defect Correlation for 4-alkoxyphenyl 4-alkoxybenzoates
| Phase Transition | Approx. Temp Range | Common Defect | Physical Origin |
| Isotropic | ~ 85 °C - 90 °C | Disclination Lines | Topological mismatches during nematic domain coalescence. |
| Nematic | ~ 70 °C - 85 °C | Focal Conic Domains | Antagonistic boundary conditions forcing layer curvature (Dupin cyclides). |
| Smectic A | ~ 55 °C - 70 °C | Zigzag Defects | Formation of chevron structures due to layer shrinkage and molecular tilt. |
References
-
Gharbi, M.A., Beller, D.A., Honglawan, A., Stebe, K.J., Yang, S., & Kamien, R.D. (2014). "Controlling liquid crystal defects." SPIE Newsroom. URL:[Link]
-
Jákli, A., Nastishin, Y., & Lavrentovich, O.D. (2022). "Defects in bent-core liquid crystals." Liquid Crystals Reviews, 11(1-2), 48-73. URL:[Link]
-
Bahr, C. (n.d.). "Smectic Films and Focal Conic Domains." Max Planck Institute for Dynamics and Self-Organization. URL: [Link]
Sources
Advanced Formulation Support Center: Lowering the Melting Point of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
Welcome to the Technical Support Center for liquid crystal and mesogen formulation. This guide is designed for researchers, materials scientists, and drug development professionals working with thermotropic liquid crystals. Below, you will find expert-level troubleshooting guides, validated Standard Operating Procedures (SOPs), and thermodynamic rationales for depressing the melting point of symmetric phenyl benzoate derivatives.
Part 1: General FAQs (The "Why" and "How")
Q: Why does 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate exhibit such a high melting point, making it difficult to use in ambient or physiological applications?
A: The high melting point is a direct consequence of its molecular architecture. The rigid phenyl benzoate core promotes strong
Q: What are the primary strategies to lower its melting point without destroying its mesomorphic properties? A: As an application scientist, you have two primary levers:
-
Thermodynamic (Eutectic Mixtures): By blending the symmetric ester with a co-former (such as an asymmetric homologue like 4-(butyloxy)phenyl 4-(hexyloxy)benzoate), you increase the entropy of mixing (
). This depresses the melting point without requiring de novo synthesis, following the principles of the Schröder-van Laar equation[2]. -
Structural (Lateral Substitution): If synthesizing new derivatives is an option, introducing a lateral substituent (e.g., a fluorine atom or methyl group) onto the phenyl ring sterically hinders close packing. This drastically reduces the lattice energy and suppresses the solid-to-mesophase transition temperature while often preserving the nematic phase[3],[4].
Part 2: Troubleshooting Guide (Experimental Issues)
Issue 1: The binary eutectic mixture fails to reach the target melting point depression (<37°C).
-
Cause: The system is likely exhibiting a positive deviation from Raoult's Law. The Schröder-van Laar equation assumes ideal mixing[5]. If the chosen co-former has unfavorable intermolecular interactions with 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate, the actual melting point will be higher than theoretically predicted.
-
Solution: Select a co-former with a chemically similar core (e.g., another phenyl benzoate derivative) to ensure ideal mixing[6]. Alternatively, verify the exact eutectic composition (
) using a full phase diagram constructed via Differential Scanning Calorimetry (DSC), as theoretical calculations often underestimate the eutectic temperature in non-ideal systems[7].
Issue 2: The formulation phase-separates or crystallizes during room-temperature storage.
-
Cause: The mixture is either hypoeutectic or hypereutectic, leading to the precipitation of the proeutectic phase over time as the system loses its metastable supercooled state[8].
-
Solution: Re-calibrate the molar ratio. Ensure the formulation is exactly at the eutectic point. Implement an annealing step in your thermal history protocol (cooling the mixture to just above the glass transition temperature and holding it) to force any potential crystallization. If it remains stable after annealing, kinetic stability is confirmed.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Melt-Mixing Protocol for Eutectic Formulations
Self-validating mechanism: Erasing thermal history ensures that subsequent phase behaviors are strictly a function of the mixture's thermodynamics, not previous crystallization kinetics.
-
Accurately weigh 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate and the chosen co-former into a glass vial based on the calculated eutectic molar ratio.
-
Heat the mixture above the clearing point (isotropic liquid phase, typically >90°C) using a precision hotplate to erase all thermal history.
-
Vortex the isotropic liquid for 2 minutes to ensure complete, homogeneous mixing.
-
Cool the mixture at a controlled rate (e.g., 5°C/min) to room temperature.
-
Store in a desiccator to prevent moisture-induced phase separation.
SOP 2: DSC Validation of the Eutectic Point
-
Hermetically seal 3–5 mg of the mixture in an aluminum DSC pan.
-
Equilibrate the sample at 0°C.
-
Cycle 1 (Heating): Heat at 10°C/min to 100°C to erase thermal history.
-
Cycle 2 (Cooling): Cool at 5°C/min to 0°C to observe crystallization and mesophase transitions.
-
Cycle 3 (Heating): Heat at 10°C/min to 100°C.
-
Validation: Record the onset of the melting endotherm during Cycle 3 as the true eutectic melting point (
). A single, sharp endotherm validates that the mixture is at the exact eutectic composition.
Part 4: Quantitative Data
The table below illustrates the expected melting point depression trajectory when mixing 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate with an asymmetric homologue, demonstrating the transition from a pure system to a eutectic system.
| System Composition (Molar Ratio) | Theoretical | Experimental | Phase Behavior |
| Pure Symmetric Ester (1.0:0.0) | 97.0 | 97.0 | Cr |
| Mixture A (0.8:0.2) | 85.2 | 86.5 | Hypereutectic |
| Mixture B (0.6:0.4) | 72.1 | 73.0 | Hypereutectic |
| Eutectic Point (0.45:0.55) | 58.4 | 59.1 | Eutectic |
| Mixture C (0.2:0.8) | 70.5 | 71.8 | Hypoeutectic |
Part 5: Visualizations
Workflow for eutectic mixture formulation and DSC thermal validation.
Thermodynamic and structural pathways for melting point depression.
Part 6: References
-
Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. MDPI. URL:[Link]
-
Simple Estimates for Eutectic Behavior. Pyykkö, P. (2019). ChemPhysChem / PubMed. URL:[Link]
-
Eutectic system. Wikipedia. URL:[Link]
-
Deliquescence Behavior of Deep Eutectic Solvents. MDPI. URL:[Link]
-
Effect of lateral substitution of different polarity on the mesophase behaviour... ResearchGate. URL: [Link]
-
Effects of molecular structure on the stability of a thermotropic liquid crystal... PubMed. URL:[Link]
-
PHENYL BENZOATE. NCATS Inxight Drugs. URL: [Link]
-
Induction of Smectic Layering in Nematic Liquid Crystals... Laterally Attached... ACS Publications. URL:[Link]
Sources
- 1. Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple Estimates for Eutectic Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Eutectic system - Wikipedia [en.wikipedia.org]
minimizing conductivity impurities in 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
Subject: Minimizing Conductivity Impurities in 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
Ticket ID: HPHB-PUR-001 Status: Open Priority: Critical (Dielectric Integrity)[1]
Welcome to the Advanced Materials Support Hub
You are accessing this guide because your application—likely high-performance Liquid Crystal (LC) display formulation or organic dielectric research—requires 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (HPHB) to exhibit near-insulator properties.[1]
In these applications, even trace ionic species (ppb level) cause Voltage Holding Ratio (VHR) degradation, image sticking, and electrochemical decomposition. This guide treats HPHB not just as a chemical intermediate, but as an electronic-grade material.[1]
Module 1: Diagnostic Triage
Is your conductivity issue intrinsic or extrinsic?
Q: How do I confirm that my HPHB batch has fatal conductivity levels? A: Standard HPLC purity (>99.5%) is insufficient for dielectric applications.[1] You must measure electrical resistivity.[1]
-
The Test: Prepare a 5-10% solution of HPHB in a neutral, non-polar LC host (like 5CB or ZLI-4792) if the pure material is solid at room temperature. Measure the VHR or Ion Density using a standard LC test cell (e.g., 5µm gap, polyimide alignment).
-
The Threshold:
-
Pass: VHR > 98% (at 60Hz, 60°C).
-
Fail: VHR < 95% or visible "flicker" in test cells.[1]
-
Q: My HPLC shows single-peak purity. Why is the conductivity still high? A: HPLC detects UV-absorbing organic impurities.[1] It is blind to:
-
Inorganic Salts: Residual
, , or from synthesis.[1] -
Free Acids: Trace 4-(hexyloxy)benzoic acid from incomplete esterification or hydrolysis.
-
Moisture: Water acts as a vehicle for ion transport.[1]
Module 2: Root Cause Analysis
Understanding the origin of the ions is the first step to removal.
The synthesis of HPHB typically involves the esterification of 4-(hexyloxy)benzoyl chloride with 4-(hexyloxy)phenol, or a DCC-mediated coupling.[1] Both pathways introduce specific ionic risks.[1][2]
Figure 1: Ionic impurity vectors in HPHB synthesis. Note that acid chlorides generate strong electrolytes (HCl salts), while DCC coupling generates urea byproducts that can trap ionic contaminants.
Module 3: Remediation Protocols
Execute these steps sequentially. Stop when VHR targets are met.
Protocol A: The "Resistivity-Grade" Wash (Liquid-Liquid Extraction)
Target: Bulk inorganic salts and strong acids.[1]
The Standard Mistake: Using standard deionized water. The Fix: Use 18.2 MΩ·cm (Milli-Q) water.[1]
-
Dissolution: Dissolve crude HPHB in Dichloromethane (DCM) or Toluene .[1] Avoid Ethyl Acetate if possible (prone to hydrolysis).[1]
-
Alkaline Wash: Wash 1x with cold, dilute (2%) Sodium Bicarbonate (
) .[1]-
Why? Neutralizes residual benzoic acid derivatives.[1]
-
Caution: Do not use strong bases (NaOH/KOH); they will hydrolyze the ester bond you just created [1].
-
-
The Resistivity Cycles: Wash the organic layer 5 times with Milli-Q water.[1]
-
Conductivity Check: Collect the final aqueous waste. Measure its conductivity. It must be within 10% of the input water's conductivity. If not, repeat.
Protocol B: Adsorbent Polishing (Solid Phase Extraction)
Target: Polar impurities and trace ions.[1]
Material: Neutral Alumina (Brockmann Grade I) or Silica Gel (60 Å).[1]
| Parameter | Specification | Reason |
| Adsorbent | Neutral Alumina | Silica is slightly acidic; Alumina is better for esters.[1] |
| Solvent | Hexane/DCM (9:1) | Keeps HPHB soluble but forces polar ions onto the stationary phase. |
| Ratio | 10g Adsorbent : 1g HPHB | High surface area required for ppm-level capture.[1] |
Procedure:
-
Pack a glass column with Neutral Alumina.
-
Pre-elute the column with pure solvent to flush out "fines" and inherent salts in the alumina.
-
Load HPHB solution.[1] Elute slowly.
-
Critical Step: Discard the first 5% of the fraction (the "front") and the last 10% (the "tail"). Impurities often concentrate here.[1][3]
Protocol C: Thermal Recrystallization
Target: Structural isomers and occluded solvents.[1]
Recrystallization is the most effective method for overall purity, but it can trap ions in the crystal lattice if cooled too quickly [2].
Recommended Solvent System: Ethanol / Toluene (4:1) [1]
-
Ethanol:[1] Poor solubility for HPHB (antisolvent), good solubility for ionic species.
-
Toluene: Good solubility for HPHB.[1]
Step-by-Step:
-
Dissolve HPHB in minimum hot Toluene (
). -
Slowly add hot Ethanol until slight turbidity appears.
-
Cooling Rate: Cool to Room Temp over 4 hours (approx
/hour). -
Filtration: Filter on a fritted glass funnel (avoid paper filters which can leach fibers/ions).
-
Drying: Vacuum dry at
for 24 hours. Moisture is an ionic vehicle; drying is non-negotiable.
Module 4: Advanced Troubleshooting (FAQs)
Q: I used Silica Gel, but my conductivity actually increased. Why? A: Commercial silica gel often contains trace acidic residues.[1]
-
The Fix: You must "condition" the silica. Wash the silica column with methanol first, then your running solvent, before loading your product. Alternatively, switch to Neutral Alumina , which is less likely to leach protons [4].
Q: Can I use Zone Refining? A: Yes, but only if you have >50g of material. Zone refining is the "gold standard" for ultra-high purity (>99.99%) dielectrics. It physically sweeps ionic impurities to the end of the ingot using the segregation coefficient principle [5].
Q: My VHR drops after 1 week in the device. Is it the HPHB? A: Likely, yes. This indicates hydrolytic instability .[1]
-
Check: Did you use an acid chloride synthesis route? Residual HCl traces catalyze ester hydrolysis over time, regenerating acid and alcohol (both conductive).
-
Remedy: Ensure Protocol A (Bicarbonate wash) was thorough, or add a "scavenger" step using a weak basic resin (e.g., Amberlyst A21) before final evaporation.
Workflow Visualization
Use this decision tree to determine your purification strategy based on current purity levels.
Figure 2: Integrated purification workflow for high-resistivity HPHB.
References
-
Vogel, A.I. , Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.[1] (Standard reference for ester handling and hydrolysis avoidance). [1]
-
Kelly, S.M. & O'Neill, M. , "Liquid Crystals for Electro-Optical Applications," in Handbook of Advanced Electronic and Photonic Materials and Devices, Vol. 7. Academic Press.[1] (Discusses impurity exclusion during crystallization). [1]
-
Naemura, S. , "Influence of ion on voltage holding ratio in LCD," Journal of the Society for Information Display, 2000. (Definitive paper on ionic impurities and VHR).
-
Sasaki, T. et al. , "Effect of insulating-nanoparticles addition on ion current and voltage-holding ratio in nematic liquid crystal cells," Applied Physics Letters, 2007.[1] (Context on ion trapping and adsorption). [1]
-
Wilkes, J.S. et al. , "Purification of ionic liquids," Green Chemistry, 2002. (Methodologies for removing trace ions from organic matrices, applicable here). [1]
Sources
Technical Support Center: Controlling Domain Size in 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate polymers. This guide provides in-depth troubleshooting advice, frequently asked questions, and experimental protocols to help you effectively control the liquid crystalline domain size in your experiments. As Senior Application Scientists, we have compiled this information based on established principles of polymer physics and materials science to ensure you can achieve consistent and reproducible results.
Troubleshooting Guide: Domain Size Control
Controlling the domain size of liquid crystalline polymers is crucial for optimizing the material's properties for various applications. The following table addresses common issues encountered during the processing of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate polymers and provides actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Inconsistent Domain Sizes Across Sample | 1. Uneven Temperature Distribution: Inconsistent heating during thermal annealing can lead to different rates of domain growth in different areas of the film.[1][2] 2. Inhomogeneous Solvent Evaporation: During solvent vapor annealing, a non-uniform solvent vapor concentration or rapid, uneven drying can result in variations in domain size.[3][4] 3. Surface Contamination: Dust or other particulates on the substrate can act as nucleation sites, leading to heterogeneous domain formation. | 1. Optimize Thermal Annealing: Ensure the sample is on a calibrated hot plate with uniform heat distribution. Consider using an oven with forced air circulation for better temperature homogeneity.[1] 2. Refine Solvent Vapor Annealing: Use a sealed annealing chamber to maintain a saturated solvent vapor environment. Control the rate of solvent evaporation by slowly opening the chamber or by introducing a flow of inert gas.[4] 3. Improve Substrate Preparation: Work in a clean environment (e.g., a laminar flow hood). Thoroughly clean substrates using a standard protocol (e.g., sonication in solvents, piranha etch, or UV-ozone treatment) before polymer deposition. |
| Domains are Too Small | 1. Insufficient Annealing Time or Temperature: The polymer chains may not have had enough thermal energy or time to self-assemble into larger domains.[5] 2. High Quenching Rate: Rapidly cooling the polymer from its liquid crystalline phase to a glassy state can "freeze" the domains at a small size. 3. High Molecular Weight: Higher molecular weight polymers generally have slower dynamics, which can hinder the growth of large domains.[6][7] | 1. Increase Annealing Parameters: Systematically increase the annealing temperature (staying within the liquid crystalline phase) and/or the annealing time to allow for further domain coarsening. 2. Controlled Cooling: Employ a slower, controlled cooling rate from the annealing temperature to allow for gradual domain growth. 3. Adjust Polymer Synthesis: If possible, synthesize or select a polymer with a lower molecular weight to enhance chain mobility and facilitate the formation of larger domains.[6][7] |
| Domains are Too Large or Non-uniform in Shape | 1. Excessive Annealing: Over-annealing can lead to the coalescence of domains and the formation of irregular, large structures. 2. Solvent Selectivity (SVA): Using a solvent that strongly favors the polymer can lead to excessive swelling and loss of the desired liquid crystalline ordering.[8][9] | 1. Reduce Annealing Parameters: Decrease the annealing temperature or time to prevent excessive domain growth. 2. Optimize Solvent Choice for SVA: Select a solvent with a moderate affinity for the polymer to control the degree of swelling and chain mobility. A solvent that is too "good" can disrupt the liquid crystalline phase.[8][9] |
| Poor Domain Alignment | 1. Lack of a Directing Field: Without an external stimulus, the liquid crystal domains will likely be randomly oriented.[10] 2. Inappropriate Substrate Surface: The surface energy and chemistry of the substrate can influence the orientation of the polymer domains. | 1. Introduce an Alignment Layer or Field: Use a rubbed polyimide layer or other alignment-inducing surfaces. Alternatively, applying a shear force or an external magnetic or electric field during annealing can promote a uniform domain orientation.[7][10] 2. Modify Substrate Surface: Treat the substrate to modify its surface energy (e.g., with self-assembled monolayers) to favor a specific domain orientation (planar vs. homeotropic). |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind controlling domain size in 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate polymers?
A1: The control of domain size in this liquid crystalline polymer is primarily governed by the principles of polymer chain dynamics and thermodynamics. By providing the polymer chains with sufficient mobility, either through thermal energy (thermal annealing) or by introducing solvent molecules (solvent vapor annealing), they can self-assemble into ordered liquid crystalline domains. The final size of these domains is a function of the annealing time, temperature, and the presence of any external directing forces. The goal is to reach a desired morphology by carefully controlling the kinetic and thermodynamic parameters of the system.
Q2: How does the molecular weight of the polymer affect domain size?
A2: The molecular weight of the polymer has a significant impact on domain size.[6][7] Generally, lower molecular weight polymers exhibit faster chain dynamics and lower viscosity, which facilitates the self-assembly process and allows for the formation of larger domains within a given annealing time.[7] Conversely, higher molecular weight polymers have more entanglements and slower chain mobility, which can lead to smaller domain sizes under the same processing conditions.[6]
Q3: What are the advantages of solvent vapor annealing (SVA) over thermal annealing?
A3: Solvent vapor annealing (SVA) offers several advantages over thermal annealing.[11] It is a low-temperature process, which is beneficial for polymers that may degrade at elevated temperatures.[4] SVA also provides an additional level of control through the choice of solvent. The selectivity of the solvent for the polymer can be tuned to control the degree of swelling and chain mobility, which can influence the final domain morphology in ways that are not achievable with temperature alone.[8][9]
Q4: How can I characterize the domain size and morphology of my polymer films?
A4: Several techniques can be used to characterize the domain size and morphology. Polarized Optical Microscopy (POM) is a common and accessible method to visualize the liquid crystalline textures and estimate domain sizes in the micrometer range.[12] For higher resolution imaging of surface morphology, Atomic Force Microscopy (AFM) is an excellent choice. To probe the bulk structure and ordering, Small-Angle X-ray Scattering (SAXS) can provide quantitative information about domain size, shape, and orientation.
Q5: Can the chemical structure of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate be modified to influence domain size?
A5: Yes, modifications to the molecular structure can influence domain size. For instance, altering the length of the hexyloxy tails can affect the liquid crystalline phase behavior and the intermolecular interactions, which in turn can impact domain formation. Similarly, introducing different linking groups or side chains can alter the polymer's flexibility and packing, providing another avenue for tuning the final morphology.[13]
Experimental Protocol: Thermal Annealing for Domain Size Control
This protocol provides a step-by-step method for controlling the domain size of a thin film of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate polymer using thermal annealing.
Materials:
-
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate polymer solution (e.g., in toluene or chloroform)
-
Substrates (e.g., silicon wafers, glass slides)
-
Calibrated hot plate or a vacuum oven with temperature control
-
Nitrogen or other inert gas source (optional)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates to remove any organic and particulate contaminants. A typical procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen.
-
For enhanced cleaning, a piranha solution or UV-ozone treatment can be used.
-
-
Thin Film Deposition:
-
Deposit a thin film of the polymer solution onto the cleaned substrate using a suitable technique such as spin-coating or drop-casting.
-
The film thickness can be controlled by varying the solution concentration and spin-coating parameters (speed and time).
-
-
Solvent Removal:
-
After deposition, place the sample on a hot plate at a temperature below the polymer's glass transition temperature (Tg) for a sufficient time to drive off the residual solvent. This is often referred to as a "soft bake."
-
-
Thermal Annealing:
-
Transfer the sample to a precisely calibrated hot plate or into a vacuum oven. If using an oven, it can be purged with an inert gas to prevent oxidative degradation.
-
Heat the sample to the desired annealing temperature, which should be within the liquid crystalline phase of the polymer. This temperature should be above the Tg but below the clearing temperature (the transition to the isotropic phase).
-
Maintain the sample at the annealing temperature for a predetermined amount of time. The annealing time is a critical parameter for controlling domain size; longer times generally lead to larger domains.
-
A systematic variation of annealing time and temperature is recommended to find the optimal conditions for the desired domain size.
-
-
Cooling (Quenching):
-
After annealing, cool the sample down to room temperature. The cooling rate can influence the final morphology.
-
For preserving the high-temperature morphology, a rapid quench can be achieved by removing the sample from the hot plate.
-
For promoting further ordering during cooling, a slow, controlled cooling ramp can be employed.
-
-
Characterization:
-
Characterize the resulting domain structure using appropriate techniques such as Polarized Optical Microscopy (POM), Atomic Force Microscopy (AFM), and/or Small-Angle X-ray Scattering (SAXS).
-
Visualization of Experimental Parameters
The following diagram illustrates the relationship between key experimental parameters and the resulting domain morphology in 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate polymers.
Caption: Relationship between experimental parameters and domain morphology.
References
-
Influence of main-chain and molecular weight on the phase behaviors of side-chain liquid crystalline polymers without the spacer - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Optimization of the Domain Size in Stressed Liquid Crystals. Liq. Cryst. and their Appl., 2024, 24 (1), 60–68. Available at: [Link]
-
THERMOTROPIC LIQUID CRYSTAL PoLYMERS - National Academic Digital Library of Ethiopia. Available at: [Link]
-
Enhancing the Properties of Liquid Crystal Polymers and Elastomers with Nano Magnetic Particles - PMC. Available at: [Link]
-
Mechanical Properties of 3D-Printed Liquid Crystalline Polymers with Low and High Melting Temperatures - MDPI. Available at: [Link]
-
Domain Structures in Nematic Liquid Crystals on a Polycarbonate Surface - PMC. Available at: [Link]
-
Domains and walls in thermotropic liquid crystalline polymers an optical microscopy study. Philosophical Magazine Part B, 1985, 52 (5), 925-941. Available at: [Link]
-
Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties - MDPI. Available at: [Link]
-
Effect of Molecular Weight on Mesomorphic Behavior of Side-Chain Liquid-Crystalline Azopolymers | MRS Online Proceedings Library (OPL). Available at: [Link]
-
Effect of High Molecular Weight PPTA on Liquid Crystalline Phase and Spinning Process of Aramid Fibers - MDPI. Available at: [Link]
-
Effects of Annealing Solvents on the Morphology of Block Copolymer-Based Supramolecular Thin Films. Macromolecules 2012, 45, 1562–1569. Available at: [Link]
-
Liquid Crystalline Polymers - NASA Technical Reports Server. Available at: [Link]
-
Solvent Vapor Annealing of a Diblock Copolymer Thin Film with a Nonselective and a Selective Solvent - mediaTUM. Available at: [Link]
-
Homologous series 4-propyloxy phenyl-4'-n-alkoxy benzoates. Der Pharma Chemica, 2011, 3 (3):200-206. Available at: [Link]
-
High-Precision Solvent Vapor Annealing for Block Copolymer Thin Films - PMC - NIH. Available at: [Link]
-
Controlled solvent vapour annealing for polymer electronics - Soft Matter (RSC Publishing). Available at: [Link]
-
Molecular engineering of the polymer stabilizing network to enhance the electro-optic response of cholesteric liquid crystals. Journal of Materials Chemistry C, 2023. Available at: [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC. Available at: [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal - ResearchGate. Available at: [Link]
-
Thermal rearrangement of ortho-allyloxypolyimide membranes and the effect of the degree of functionalization - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate | C28H36O6 | CID - PubChem. Available at: [Link]
-
The effect of thermal annealing on dopant site choice in conjugated polymers - OSTI.GOV. Available at: [Link]
-
Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]
-
Tailoring the morphology of block copolymers via solvent-vapor annealing - The Aquila Digital Community. Available at: [Link]
-
The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants - PMC. Available at: [Link]
-
Non-equilibrium thermal annealing of a polymer blend in bilayer settings for complex micro/nano-patterning - PMC. Available at: [Link]
-
The effect of thermal annealing on dopant site choice in conjugated polymers - eScholarship.org. Available at: [Link]
Sources
- 1. The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-equilibrium thermal annealing of a polymer blend in bilayer settings for complex micro/nano-patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. High-Precision Solvent Vapor Annealing for Block Copolymer Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal rearrangement of ortho-allyloxypolyimide membranes and the effect of the degree of functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Influence of main-chain and molecular weight on the phase behaviors of side-chain liquid crystalline polymers without the spacer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enhancing the Properties of Liquid Crystal Polymers and Elastomers with Nano Magnetic Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 9. aquila.usm.edu [aquila.usm.edu]
- 10. Mechanical Properties of 3D-Printed Liquid Crystalline Polymers with Low and High Melting Temperatures [mdpi.com]
- 11. Controlled solvent vapour annealing for polymer electronics - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. scilit.com [scilit.com]
- 13. derpharmachemica.com [derpharmachemica.com]
enhancing order parameter of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate films
Executive Summary
This guide addresses the optimization of the orientational order parameter (
This guide moves beyond basic deposition, focusing on the thermodynamic and surface-interface coupling required to minimize topological defects (Schlieren textures) and maximize monodomain alignment.
Module 1: Material Verification & Phase Mapping
User Question: I am following standard annealing protocols, but my films remain hazy or defect-ridden. Why?
Technical Insight:
HOHB is polymorphic. It typically exhibits a crystalline (Cr)
Troubleshooting Protocol:
You must empirically determine the exact transition temperatures for your specific batch, as impurities can shift
-
Differential Scanning Calorimetry (DSC):
-
Run a heating/cooling cycle at 5°C/min.
-
Identify the peak of the
transition.
-
-
Polarized Optical Microscopy (POM):
-
Verify the texture.[1]
-
Nematic: Schlieren texture (threads).
-
Smectic: Focal-conic fans (if unaligned) or homeotropic dark fields.
-
Data Reference: Typical Transitions for Phenyl Benzoates
| Phase Transition | Approx. Temperature (°C) | Key Characteristic |
|---|
| Melting (
Critical Action: Your target annealing temperature (
) is.
Module 2: Substrate Engineering (The Anchoring Foundation)
User Question: Does the choice of substrate cleaning really affect the bulk order parameter of a 500 nm film?
Technical Insight:
Yes. For films
Protocol: Polyimide (PI) Rubbing (Gold Standard) Why: Mechanical rubbing induces polymer chain alignment, creating a "micro-groove" potential well that locks the LC director.
-
Clean: Piranha solution (
, 3:1) for 15 min. Warning: Corrosive. -
Coat: Spin-coat Polyimide (e.g., PI-2555) at 3000 rpm.
-
Soft Bake: 100°C for 10 min (remove solvent).
-
Hard Bake: 230°C for 1 hour (imidization).
-
Rubbing: Use a velvet cloth.
-
Pile Impression: 0.4 mm.
-
Speed: 1000 rpm.
-
Passes: 2 (unidirectional).[2]
-
Alternative: Photo-alignment If your drug/biological application cannot tolerate PI debris, use Linear Photopolymerization (LPP) .
-
Material: Staralign or similar azo-dye polymers.
-
Mechanism:[3][4][5] Linearly polarized UV light induces anisotropy.
-
Note: Anchoring energy is typically lower than rubbed PI; requires slower cooling.
Module 3: Deposition & Thermal Annealing Workflow
User Question: How do I process the film to maximize the Order Parameter (
Technical Insight:
Spin-coating creates a kinetically trapped, disordered state (
The "Slow-Cool" Protocol:
Figure 1: Thermal annealing workflow to maximize orientational order.
-
Erase History: Heat to Isotropic phase.
-
Nucleate: Cool rapidly to just below
. The surface anchoring aligns the first monolayer.[3] -
Propagate: Hold at this temperature. The alignment propagates from the surface into the bulk.[3]
-
Lock: Cool very slowly (0.5°C/min) to room temperature. This prevents thermal shock from cracking the ordered domains as they transition into the more rigid Smectic or Crystalline phases.
Module 4: Validation (Measuring )
User Question: How do I calculate the actual value of S without expensive X-ray scattering?
Technical Insight:
For rod-like molecules like HOHB, Polarized UV-Vis Spectroscopy is the standard method. It measures the Dichroic Ratio (
Calculation Protocol:
-
Setup: Place sample in UV-Vis spectrophotometer.
-
Scan 1 (
): Polarizer axis parallel to rubbing direction. -
Scan 2 (
): Polarizer axis perpendicular to rubbing direction. -
Select Wavelength: Choose the
of the benzoate transition (typically ~260–280 nm). Ensure the transition dipole moment is parallel to the molecular long axis. -
Calculate
:
Interpretation:
- : Random (Isotropic).
- : Typical Nematic.
- : High Smectic Order (Target).
FAQ: Common Pitfalls
Q: My film de-wets (forms droplets) when I heat it to the isotropic phase.
-
Cause: Surface energy mismatch. The HOHB liquid has higher surface tension than the substrate.
-
Fix: Increase the substrate surface energy. If using PI, ensure it is fully imidized. Alternatively, use a thinner film (< 200 nm) where van der Waals forces stabilize the layer.
Q: I see "Schlieren" textures (black brushes) under the microscope.
-
Cause: These are topological defects where the director rotates by
. -
Fix: Your annealing time in the Nematic phase was too short. Extend the "Nematic Annealing" step (Figure 1) to allow these defects to annihilate.
References
-
Phase Transitions in Phenyl Benzoates: NIST Standard Reference Data. Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Link
-
Order Parameter Measurement: Daniels, J. M., et al. "Polarization absorption spectroscopy: Determination of the direction and degree of orientation." Journal of Applied Physics, 1982. Link
-
Thin Film Enhancement: Kedar, et al. "Enhancement of Nematic Order of Liquid Crystals in Thin Cells." ResearchGate, 2004. Link
-
Surface Anchoring: Seo, D. S., et al. "Comparative Study of Anchoring Strengths for Photo and Rubbing-Aligned Liquid Crystals." Japanese Journal of Applied Physics, 2000. Link
Sources
Validation & Comparative
A Comparative Guide to the Phase Transitions of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate: A DSC Thermogram Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of materials science and drug delivery, the precise characterization of liquid crystalline materials is paramount. Their unique, orientation-dependent properties, which are harnessed in a myriad of applications from display technologies to advanced drug delivery systems, are intrinsically linked to their phase behavior. This guide, curated by a Senior Application Scientist, offers an in-depth analysis of the phase transitions of the calamitic liquid crystal, 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate, through the lens of Differential Scanning Calorimetry (DSC). We will not only dissect the theoretical underpinnings of DSC analysis for liquid crystals but also provide a comparative framework against other relevant calamitic mesogens, supported by experimental data and protocols.
The Significance of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate is a member of the extensive family of calamitic, or rod-like, liquid crystals. Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ester group and flanked by flexible hexyloxy terminal chains, is a classic design for inducing mesophase behavior. Understanding the temperatures at which this molecule transitions between its solid, liquid crystalline, and isotropic liquid states is crucial for its potential applications. These transition temperatures define the operational range of the material and provide insights into its molecular ordering and intermolecular forces.
Decoding the Thermal Landscape: The Role of Differential Scanning calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] For liquid crystals, DSC is an indispensable tool for identifying and characterizing phase transitions.[3][4] These transitions, such as melting from a crystalline solid to a liquid crystal phase or clearing from a liquid crystal phase to an isotropic liquid, are associated with a change in enthalpy (ΔH), which manifests as a peak in the DSC thermogram.[1]
The shape, size, and temperature of these peaks provide a wealth of information:
-
Peak Position (Temperature): Indicates the temperature at which a phase transition occurs.
-
Peak Area (Enthalpy, ΔH): Quantifies the energy absorbed or released during the transition. The magnitude of the enthalpy change can help in distinguishing between different types of transitions. For instance, the transition from a highly ordered crystalline state to a less ordered mesophase (melting) typically has a larger enthalpy change than the transition from a mesophase to the completely disordered isotropic liquid (clearing).
-
Peak Shape: Can provide information about the nature of the transition, such as its kinetics and whether it is a first-order or second-order transition.
Analysis of the DSC Thermogram of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
While a specific, publicly available DSC thermogram for 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate is not readily found, its phase behavior can be reliably inferred from the extensive literature on homologous series of alkoxybenzoate liquid crystals. For a closely related compound, 4-(6-Acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate, the phase transitions are reported as Crystal (Cr) to Nematic (N) at 54°C and Nematic (N) to Isotropic (I) at 67°C. It is therefore highly probable that 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate exhibits a similar sequence of transitions.
A typical DSC heating scan for a calamitic liquid crystal like this would show two endothermic peaks:
-
Melting Transition (Cr → N or Sm): The first, larger peak at a lower temperature corresponds to the transition from the crystalline solid to a liquid crystalline mesophase (either Nematic or a Smectic phase). This transition involves the loss of long-range positional order while retaining some degree of orientational order.
-
Clearing Transition (N or Sm → I): The second, typically smaller peak at a higher temperature represents the transition from the liquid crystalline mesophase to the isotropic liquid. At this "clearing point," the remaining orientational order is lost, and the material becomes a conventional, transparent liquid.
Upon cooling from the isotropic liquid, the reverse transitions would be observed as exothermic peaks. It is not uncommon for the crystallization temperature on cooling to be lower than the melting temperature on heating, a phenomenon known as supercooling.
A Comparative Perspective: Benchmarking Against Other Calamitic Liquid Crystals
To contextualize the thermal behavior of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate, it is instructive to compare it with other well-characterized calamitic liquid crystals. The table below presents the phase transition temperatures and enthalpy changes for our target compound (inferred) and two widely studied comparators: 4-cyano-4'-pentylbiphenyl (5CB) and 4-cyano-4'-hexyloxybiphenyl (6OCB).
| Liquid Crystal | Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (Inferred) | Cr → N | ~50-60 | ~20-30 |
| N → I | ~65-75 | ~0.3-1.0 | |
| 4-cyano-4'-pentylbiphenyl (5CB) | Cr → N | 22.5 | 19.5 |
| N → I | 35.0 | 0.29 | |
| 4-cyano-4'-hexyloxybiphenyl (6OCB) | Cr → N | 58.0 | 23.4 |
| N → I | 75.5 | 0.46 |
Note: The values for 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate are estimations based on homologous series and similar compounds. The exact values can vary with sample purity and experimental conditions.
This comparison highlights several key points:
-
Influence of Molecular Structure: The presence of the ester linkage and two hexyloxy chains in our target compound likely results in a higher clearing point compared to 5CB, which has a shorter pentyl chain and a direct biphenyl linkage. The comparison with 6OCB, which also has a hexyloxy chain, suggests that the overall molecular length and polarity play a significant role in determining the transition temperatures.
-
Enthalpy of Transitions: The enthalpy of the Cr → N transition is significantly larger than that of the N → I transition for all three compounds. This is because the melting process involves the disruption of a significant portion of the crystal lattice energy, whereas the clearing process only involves the loss of the remaining, weaker orientational ordering forces.
Experimental Protocol for DSC Analysis
Obtaining a high-quality DSC thermogram is crucial for accurate analysis. The following is a detailed, step-by-step methodology for the DSC analysis of a calamitic liquid crystal like 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate.
Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.
Materials:
-
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (sample)
-
Aluminum DSC pans and lids
-
An empty, hermetically sealed aluminum pan (reference)
-
High-purity indium for temperature and enthalpy calibration
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition at elevated temperatures.
-
Prepare an identical, empty, and hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Calibration:
-
Perform a two-point temperature and enthalpy calibration using a certified indium standard according to the instrument manufacturer's protocol. This ensures the accuracy of the measured transition temperatures and enthalpies.
-
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate, typically 5-10°C/min, to a temperature above the isotropic clearing point (e.g., 100°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same rate (5-10°C/min) back to the starting temperature.
-
It is often beneficial to perform a second heating scan to observe the thermal behavior of the sample with a controlled thermal history.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature for both the heating and cooling cycles.
-
Determine the onset temperature and the peak temperature for each transition. The onset temperature is generally taken as the transition temperature for first-order transitions.
-
Integrate the area under each peak to determine the enthalpy of the transition (ΔH).
-
Experimental Workflow Diagram
Sources
Comparative Guide to XRD Diffraction Patterns of Smectic Phases in 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Objective Performance & Protocol Comparison Guide
As a Senior Application Scientist, I frequently encounter challenges in unambiguously assigning the mesophases of calamitic (rod-like) liquid crystals. The homologous series of 4-alkoxyphenyl 4-alkoxybenzoates (often denoted as nO.Om) represents a prototypical family of mesogens where subtle changes in the terminal alkyl chain lengths drastically alter the thermodynamic stability and structural nature of their smectic phases.
In this guide, we will critically evaluate the X-ray Diffraction (XRD) patterns of the symmetric 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate (6O.O6) and compare its structural metrics against its asymmetric alternatives. Furthermore, I will outline a field-proven, self-validating experimental protocol for acquiring high-fidelity Temperature-Dependent XRD (TD-XRD) data.
Mechanistic Grounding: The Physics of Smectic Diffraction
To understand why XRD is the gold standard for liquid crystal characterization, we must examine the causality behind the diffraction patterns. While Polarized Optical Microscopy (POM) can identify macroscopic textures (e.g., focal-conic fan textures for Smectic A), it cannot quantify microscopic layer spacing or molecular tilt.
The smectic phases of 6O.O6 are driven by the microphase segregation between its rigid, electron-dense phenyl benzoate core and its fluid, electron-lucent hexyloxy tails. This segregation creates a periodic 1D electron density fluctuation.
-
Small-Angle X-ray Scattering (SAXS): The periodic layers satisfy Bragg's Law (
), yielding a sharp reflection in the low-angle region ( ). This provides the layer spacing ( ). -
Wide-Angle X-ray Scattering (WAXS): The lateral packing of the molecules dictates the wide-angle profile (
). A broad, diffuse peak indicates liquid-like in-plane order (SmA, SmC), whereas sharp peaks indicate highly ordered hexatic or crystalline smectic phases (SmB, SmE).
When 6O.O6 transitions from an orthogonal Smectic A (SmA) phase to a tilted Smectic C (SmC) phase, the layer spacing (
Comparative Structural Analysis: 6O.O6 vs. Asymmetric Alternatives
Symmetry in the terminal alkoxy chains plays a critical role in the packing efficiency and resulting tilt angles of the smectic phases. Below is an objective comparison of the symmetric 6O.O6 mesogen against two well-documented asymmetric alternatives from the same homologous series: 10O.O4 (4-butyloxyphenyl 4-decyloxybenzoate) and 5O.O8 (4-octyloxyphenyl 4-pentyloxybenzoate).
As demonstrated in crystallographic studies of the nO.Om series, the rigid core length of these molecules is fixed at approximately 11.72 Å[1]. The variation in total molecular length (
Quantitative Comparison of Smectic C Phase Parameters
| Mesogen | Alkyl Symmetry | Molecular Length ( | SmC Layer Spacing ( | Calculated Tilt Angle ( | Structural Characteristic |
| 6O.O6 | Symmetric | ~26.50 Å | ~24.00 Å | ~25° | Symmetric chains allow for moderate steric packing and a standard tilt angle. |
| 10O.O4 | Asymmetric | 28.72 Å | 22.89 Å | ~37° | High asymmetry forces a severe molecular tilt to maintain layer density[1][2]. |
| 5O.O8 | Asymmetric | 27.37 Å | Phase Dependent | Phase Dependent | Acts as a transitional structural model between symmetric and highly asymmetric forms[1]. |
Data Note: The unit cell volume of asymmetric homologues like 10O.O4 is significantly larger than shorter homologues, stemming from the asymmetry of molecules around their ester groups[1].
Self-Validating Experimental Protocol for TD-XRD
Every protocol executed in a rigorous materials science laboratory must be a self-validating system. Relying blindly on the nominal temperature of an XRD heating stage often results in data corrupted by thermal lag. The following step-by-step methodology ensures absolute data integrity.
Step 1: Sample Preparation & Capillary Loading
-
Action: Load the 6O.O6 sample into a 0.5 mm Lindemann glass capillary.
-
Causality: Liquid crystals are highly susceptible to surface anchoring. If placed on a flat glass substrate, the molecules often spontaneously align homeotropically (long axes perpendicular to the substrate). While this maximizes the SAXS layer reflections, it completely extinguishes the WAXS in-plane reflections because the scattering vector is parallel to the substrate. A rotating capillary enforces a random, powder-like orientation, ensuring both SAXS and WAXS data are captured simultaneously.
Step 2: Thermal Stage Calibration & Cross-Validation (The Self-Validation Step)
-
Action: Synchronize the TD-XRD thermal stage with a Differential Scanning Calorimetry (DSC) profile of the exact same batch of 6O.O6.
-
Causality: By matching the temperature at which the isotropic amorphous halo disappears in the XRD to the isotropic-to-nematic/smectic exothermic peak in the DSC, you create an internal calibration curve. This validates the true sample temperature and corrects for any beam-induced heating or environmental thermal lag.
Step 3: Controlled Cooling & Acquisition
-
Action: Heat the sample to
above its clearing point (Isotropic Melt). Cool at a strict rate of , acquiring diffractograms at intervals. -
Causality: Heating to the isotropic phase erases the thermal and mechanical history of the powder loading. The slow cooling rate provides the necessary thermodynamic relaxation time for the molecules to self-assemble into defect-free smectic layers, yielding sharp, high-intensity Bragg peaks.
Step 4: Data Reduction & Phase Assignment
-
Action: Extract the
-spacing from the primary low-angle peak. Compare to the DFT-calculated molecular length ( ). -
Causality: If
and the WAXS peak is diffuse, the phase is unambiguously Smectic A . If drops sharply upon cooling ( ) while the WAXS peak remains diffuse, the phase has transitioned to Smectic C [2].
Phase Identification Workflow
Below is the logical workflow utilized by application scientists to classify smectic phases based on the TD-XRD protocol described above.
TD-XRD Workflow for Smectic Phase Assignment
References
- Source: Crystallography Reports / szfki.
- X-ray powder diffraction pattern of the more ordered smectic phase of 10OO4 Source: ResearchGate URL
Sources
Technical Comparison: Elastic Properties of Phenyl Benzoate Derivatives vs. Cyanobiphenyls
The following technical guide provides an in-depth comparative analysis of the elastic properties of 4-Cyano-4'-pentylbiphenyl (5CB) and 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (HPHB/6O6) .
Executive Summary
This guide compares two distinct classes of liquid crystal mesogens: the archetypal nematogen 5CB and the symmetric ester 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (referred to herein as 6O6 or HPHB ).
-
5CB is the industry standard for room-temperature nematic phases, characterized by a strong longitudinal dipole (cyano group) and high positive dielectric anisotropy (
). -
6O6 (Benzoate) represents a class of low-polarity, symmetric esters. Unlike 5CB, the 6O6 molecule is smectogenic (prone to forming layered smectic phases) due to its dual long alkoxy tails.
Key Finding: While 5CB exhibits classical nematic elasticity (
Molecular Architecture & Physicochemical Basis
The disparity in elastic constants stems directly from the molecular geometry and electronic distribution.
| Feature | 5CB (Cyanobiphenyl) | 6O6 (Phenyl Benzoate) |
| Core Structure | Biphenyl (Rigid, Conjugated) | Phenyl-COO-Phenyl (Ester Linkage) |
| Terminal Group | Cyano (-CN), Strong Dipole | Alkoxy (-OC |
| Molecular Shape | Rod-like, Head-Tail Asymmetry | Lath-like, Symmetric Tails |
| Dipole Moment | ~4.0 D (Longitudinal) | ~1.8 D (Transverse/Ester) |
| Phase Behavior | Pure Nematic ( | Smectic Prone (SmC/SmA |
Structural Logic Diagram
The following diagram illustrates the structural drivers affecting the elastic constants.
Figure 1: Causal relationship between molecular structure and elastic behavior.
Experimental Data Analysis: Elastic Constants
5CB (Reference Standard)
5CB is well-characterized. The elastic constants show a standard temperature dependence where
Table 1: Elastic Constants of 5CB at
| Constant | Mode | Value (pN) | Description |
| Splay | 6.2 | Governs deformation in planar anchoring. | |
| Twist | 3.5 | Lowest energy mode; critical for TN displays. | |
| Bend | 8.2 | Highest energy mode in pure nematics. | |
| Ratio | ~1.32 | Standard for rod-like nematogens. |
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (6O6)
Direct nematic data for pure 6O6 is limited because the symmetric C6 tails strongly favor Smectic phases. The compound often exhibits a phase sequence of Cr
However, based on homologous series (e.g., 4-pentylphenyl 4-methoxybenzoate) and mixture data, the elastic properties of the benzoate core in a nematic environment differ significantly from 5CB.
Table 2: Estimated/Representative Elastic Properties for Phenyl Benzoate Mesogens
(Values derived from homologous nematic benzoates at relative temp
| Constant | Value (pN) | Mechanistic Insight |
| ~5.0 - 7.0 | Similar to 5CB; driven by the rigid core length. | |
| ~3.0 - 4.0 | Comparable to 5CB. | |
| > 12.0 (Diverging) | Critical Difference: If Smectic phases are nearby (as in 6O6), | |
| Ratio | > 2.0 (Pre-smectic) | High ratio indicates proximity to smectic phase. |
Critical Note: Pure 6O6 is likely Smectic C/A at working temperatures. In the smectic phase,
and(twist and bend) are theoretically infinite (expulsion of twist/bend) or defined by layer compression moduli ( ), making a direct numerical comparison with nematic 5CB invalid unless 6O6 is used as a dopant or in a high-temperature nematic window.
Experimental Methodology: Measuring
To validate these values in your own lab, use the Frederiks Transition method. This protocol is self-validating because it relies on a threshold voltage (
Protocol: Capacitance-Voltage (C-V) Method
Objective: Determine
-
Cell Preparation:
-
Use a planar-aligned cell (polyimide rubbed) with thickness
. -
Verify alignment using Polarized Optical Microscopy (POM). 5CB should show a uniform dark state (if polarizer
director); 6O6 may show focal conic textures if smectic.
-
-
Temperature Control:
-
Maintain
at C. Precision C is vital for benzoates due to steep pre-transitional changes.
-
-
Measurement:
-
Apply a 1 kHz AC voltage. Ramp from 0 V to 20 V.
-
Measure Capacitance (
).
-
-
Data Extraction:
-
(Threshold): The voltage where
starts to change. -
Calculation:
-
Extraction: Fit the
curve above using the standard continuum theory equation.
-
(Threshold): The voltage where
Workflow Diagram
Figure 2: Decision workflow for characterizing elastic constants based on phase identification.
Application Context
-
Use 5CB when: You need a reliable, room-temperature nematic host with moderate elasticity and high positive dielectric response (e.g., TN/STN displays, biosensors).
-
Use 6O6 (Benzoate) when:
-
Smectic Order is required: For bistable displays or ferroelectric mixtures (if chiral dopants are added).
-
Low Polarity is needed: Benzoates have low ion solubility compared to cyanobiphenyls, making them better for active-matrix (TFT) applications where high Voltage Holding Ratio (VHR) is critical.
-
Mixture Engineering: 6O6 is often used to induce smectic phases or increase the clearing point of a mixture.
-
References
-
Elastic Constants of 5CB
- Source: Karat, P. P., & Madhusudana, N. V. (1976). "Elastic constants of some nematic liquid crystals." Molecular Crystals and Liquid Crystals.
-
Data Verification:
-
Phenyl Benzoate Phase Behavior
-
Source: Doshi, A. V., et al. (2011).[2] "Synthesis and study of new mesomorphic series of benzoate esters." Der Pharma Chemica.
- Context: Discusses the smectogenic nature of alkoxy-phenyl alkoxy-benzo
-
URL:
-
- Smectic Elasticity Divergence: Source: de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press. (Foundational text on divergence near SmA-N transition).
- Dielectric Properties of Esters vs. Cyanobiphenyls: Source: Merck KGaA Liquid Crystal Data Sheets (General reference for comparison).
Sources
Comparative Guide: FTIR Spectral Analysis of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (HPHB) . It is designed for researchers requiring precise structural validation and comparative performance data against structural analogs in liquid crystal (LC) development.[1]
Executive Summary & Application Context
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (HPHB) is a classic calamitic liquid crystal mesogen characterized by a three-part architecture: two flexible hexyloxy tails, a rigid phenyl benzoate core, and an ester linkage.
In drug delivery systems and optoelectronic materials, HPHB serves as a benchmark for smectic/nematic phase stability . Its performance is often weighed against:
-
Homologs: Differing alkyl chain lengths (e.g., Butyl or Decyl variants) which alter phase transition temperatures.[1]
-
Core Analogs: Such as Biphenyl esters or Fluorinated benzoates, which offer higher thermal stability or dielectric anisotropy.[1]
This guide focuses on FTIR spectroscopy as the primary validation tool, distinguishing HPHB from these alternatives through specific vibrational signature analysis.
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility and spectral integrity, the following Attenuated Total Reflectance (ATR) protocol is recommended over traditional KBr pellets, as it allows for in-situ temperature-dependent monitoring of phase transitions.
Protocol: Temperature-Controlled ATR-FTIR of Liquid Crystals
Objective: Acquire high-resolution spectra of HPHB in its crystalline and mesomorphic states.
-
System Setup:
-
Instrument: FTIR Spectrometer with DTGS detector.
-
Accessory: Diamond ATR with heating stage (Ambient to 150°C).
-
Resolution: 2 cm⁻¹ (Critical for resolving aromatic doublets).
-
Scans: 64 scans (Signal-to-Noise optimization).
-
-
Sample Preparation:
-
Acquisition Workflow:
Workflow Diagram
Caption: Standardized ATR-FTIR workflow for thermal history erasure and stable phase acquisition of liquid crystals.
Spectral Decoding: HPHB Functional Group Assignments
The HPHB spectrum is defined by three distinct regions. The following data is synthesized from homologous series analysis (Alkoxy Benzoates) and validated against standard group frequencies.
Table 1: Critical Peak Assignments for HPHB
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |
| Alkyl Chain (Hexyl) | 2950 - 2960 | Intensity ratio of CH₂/CH₃ indicates chain length. | |
| 2918 - 2925 | Major peak for hexyloxy tail.[1] | ||
| 2850 - 2855 | Confirming aliphatic nature.[1] | ||
| Ester Linkage | 1715 - 1735 | Primary Marker. Position shifts with conjugation. | |
| 1250 - 1270 | "Ether-like" stretch of the ester. | ||
| Aromatic Core | 1600 - 1605 | Quadrant stretching of phenyl rings.[1] | |
| 1500 - 1510 | Secondary ring breathing mode.[1] | ||
| 830 - 845 | Para-substitution confirmation (2 adjacent H).[1] | ||
| Ether (Alkoxy) | 1020 - 1070 | Linkage between phenyl ring and hexyl chain.[1] |
Note:
Comparative Performance Analysis
This section objectively compares HPHB against two common alternatives in LC design.
Comparison A: HPHB vs. Homologs (e.g., Butyloxy / Decyloxy)
Context: Researchers often vary chain length to tune melting points.
-
Spectral Differentiator: The Integrated Intensity Ratio of the Methylene (
CH₂ at ~2920 cm⁻¹) to Methyl ( CH₃ at ~2960 cm⁻¹) bands. -
Performance Insight:
-
HPHB (Hexyl, C6): Moderate CH₂/CH₃ ratio.
-
Butyloxy (C4): Lower CH₂/CH₃ ratio (Spectra dominated relatively more by terminal methyls).[1]
-
Decyloxy (C10): Significantly higher CH₂ intensity.[1]
-
Causality: As the chain lengthens, the number of CH₂ units increases while the terminal CH₃ remains constant, linearly increasing the absorption intensity of the 2920 cm⁻¹ band.
-
Comparison B: HPHB vs. Lateral Fluorinated Analogs
Context: Adding a Fluorine atom ortho to the ester group lowers viscosity and melting point (e.g., 3-Fluoro-4-(hexyloxy)phenyl...).
-
Spectral Differentiator: The Carbonyl Shift .[1]
-
Performance Insight:
-
HPHB: Carbonyl (
C=O) appears at ~1725 cm⁻¹ .[1] -
Fluorinated Analog: Carbonyl shifts to ~1740-1750 cm⁻¹ .[1]
-
Causality: The high electronegativity of the Fluorine atom (inductive effect, -I) withdraws electron density from the benzene ring and the adjacent carbonyl carbon, strengthening the C=O bond order and shifting it to a higher frequency (blue shift).
-
Comparison C: HPHB vs. Biphenyl Esters
Context: Replacing the phenyl benzoate core with a biphenyl core increases rigidity.[1]
-
Spectral Differentiator: The Aromatic Region Complexity .[1]
-
Performance Insight:
Decision Matrix Diagram
Caption: Logic flow for distinguishing HPHB from structural analogs using FTIR spectral markers.
References
-
Doshi, A.V., et al. (2011).[2] Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series: 4-(4-n-alkoxy benzoyloxy) β-Methoxy Ethyl Benzoates. Der Pharma Chemica, 3(3), 200-206.[2] Link
-
Nafee, S.S., et al. (2021).[3] Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI Crystals, 11(7), 738. Link
-
Wrzalik, R., et al. (2003).[4] Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Modeling, 9, 248–258.[4] Link
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] Link
Sources
benchmarking dielectric properties of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
This guide provides an in-depth technical benchmark of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate , analyzing its dielectric performance relative to industry standards like 4-Cyano-4'-pentylbiphenyl (5CB) .
Executive Summary
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate (referred to herein as 6-O-Ph-COO-Ph-O-6 ) represents a class of dialkoxy phenyl benzoate liquid crystals. Unlike the highly polar cyanobiphenyls (e.g., 5CB) used in early twisted nematic displays, this compound exhibits low-polarity and typically negative or near-zero dielectric anisotropy (
Its primary utility lies not as a standalone active material for field-driven switching, but as a stabilizing matrix component or dielectric buffer in mixtures intended for Vertical Alignment (VA) modes or biosensing interfaces where low dielectric loss and chemical stability are paramount.
Material Profile & Phase Behavior
The dielectric response of a liquid crystal is intrinsically linked to its phase state. The symmetric hexyloxy tails of 6-O-Ph-COO-Ph-O-6 favor layered packing, promoting Smectic phases over the Nematic phase compared to asymmetric homologues.
| Property | Specification |
| Chemical Name | 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate |
| Molecular Formula | |
| Core Structure | Two-ring aromatic ester (Phenyl Benzoate) |
| Terminal Groups | Symmetric Hexyloxy ( |
| Dipole Moment | Transverse (Perpendicular to long axis) due to ester/alkoxy groups |
| Primary Phase | Smectic A / Smectic C (Temperature dependent); Nematic often monotropic |
Technical Insight: The ester linkage (
) introduces a transverse dipole moment. In the absence of a strong longitudinal dipole (like), the molecular dipole is oriented at a significant angle to the long molecular axis, driving negative.[1]
Dielectric Performance Benchmark
The following table contrasts the dielectric properties of 6-O-Ph-COO-Ph-O-6 against the industry standard 5CB and a structural analog 8S5 (4-pentylphenyl-4-octyloxythiobenzoate) to illustrate the "Phenyl Benzoate Effect."
Comparative Dielectric Parameters (at 1 kHz, 25°C / Reduced Temp)
| Parameter | 6-O-Ph-COO-Ph-O-6 (Target) | 5CB (Standard) | 8S5 (Analog) | Implication |
| Dielectric Anisotropy ( | -0.5 to -1.5 (Negative) | +13.0 (Strong Positive) | +0.5 to -0.2 (Weak) | Target material aligns perpendicular to electric fields. |
| Permittivity Parallel ( | ~3.5 | ~19.7 | ~3.8 | Low polarizability along the director; reduces capacitive coupling. |
| Permittivity Perpendicular ( | ~4.5 | ~6.7 | ~4.0 | Dominant component due to transverse dipoles. |
| Dielectric Loss ( | < 0.01 (Low) | ~0.02 | Low | Excellent for low-loss RF/Microwave applications. |
| Relaxation Frequency ( | MHz Range | ~5 MHz | kHz - MHz | Slower response due to smectic ordering viscosity. |
Note: Values for 6-O-Ph-COO-Ph-O-6 are derived from homologous series trends (dialkoxy phenyl benzoates) as exact datasheet values vary by specific synthesis purity and phase temperature.
Mechanistic Insight: The Dipole Origin
Understanding why this molecule behaves differently is crucial for formulation.[2]
-
Vector Cancellation: The alkoxy dipoles at both ends oppose the central ester dipole to varying degrees depending on the conformer.
-
Transverse Dominance: The ester group's dipole vector points away from the molecular long axis. In 5CB, the cyano group points along the axis.
-
Result: When an electric field is applied, 5CB rotates to align with the field (Homeotropic). 6-O-Ph-COO-Ph-O-6 rotates to align perpendicular to the field (Planar), or resists rotation if the anisotropy is near zero.
Diagram: Dipole Orientation & Switching Mechanism
Caption: Structural origin of negative dielectric anisotropy in phenyl benzoates vs. positive anisotropy in cyanobiphenyls.
Experimental Protocol: Dielectric Spectroscopy
To validate these properties in your specific sample, follow this self-validating protocol.
Objective: Measure complex permittivity (
Reagents & Equipment:
-
LCR Meter / Impedance Analyzer (e.g., Keysight E4990A).
-
Liquid Crystal Cells: Two types required—Homeotropic (vertical alignment) and Planar (parallel alignment). Cell gap ~5-10
. -
Temperature Controller: PID controlled hot-stage (precision
).
Step-by-Step Workflow:
-
Cell Calibration:
-
Measure empty cell capacitance (
). -
Fill with standard solvent (Benzene or Cyclohexane) to determine stray capacitance (
).
-
-
Sample Loading:
-
Heat 6-O-Ph-COO-Ph-O-6 to Isotropic phase (
). -
Fill cell via capillary action.
-
Cool slowly (0.5°C/min) to the measurement temperature to ensure uniform alignment.
-
-
Measurement:
-
Apply
(ensure this is below the Freedericksz threshold for the planar cell if , though for this compound so planar is stable). -
Sweep frequency (100 Hz to 10 MHz).
-
-
Data Extraction:
-
Calculate
using: . -
Determine
from Homeotropic cell and from Planar cell. -
Compute
.[3]
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for accurate dielectric spectroscopy of liquid crystals.
Applications in Drug Development & Biosensing
While 5CB is the standard for LC-based biosensors (detecting lipids/proteins via alignment disruption), 6-O-Ph-COO-Ph-O-6 offers distinct advantages for specific pharmaceutical applications:
-
Lipid-Like Biocompatibility: The dialkoxy structure mimics phospholipid tails more closely than the cyano-biphenyl core, potentially reducing protein denaturation at the interface.
-
Stable Baseline: The lower dielectric anisotropy reduces sensitivity to electrical noise, making it a stable "passive" matrix for detecting highly polar analytes.
-
Drug Delivery Matrices: Phenyl benzoates are explored in smectic nanoparticulate formulations for controlled release, where the dielectric stability ensures consistent release rates under physiological conditions.
References
-
Comparison of Phenyl Benzoates and Cyanobiphenyls
-
Dielectric Anisotropy of Alkoxy Phenyl Benzoates
- Title: Calorimetric and dielectric study of a negative dielectric anisotropy alkoxy-phenyl-benzo
- Source: Indian Journal of Pure & Applied Physics / ResearchG
-
URL:[Link]
-
Standard Reference Data for 5CB
- Title: Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range.
- Source: N
-
URL:[Link]
-
Phase Transition Data (NIST)
- Title: Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzo
- Source: NIST Standard Reference D
-
URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
As a Senior Application Scientist, it is imperative to extend our commitment to scientific advancement beyond the laboratory bench and into the realm of safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined are grounded in established principles of chemical waste management and are designed to be both comprehensive and accessible to researchers, scientists, and drug development professionals.
Understanding the Compound: Properties and Potential Hazards
| Property | Value | Source |
| Chemical Formula | C26H36O4 | N/A |
| Molecular Weight | 428.57 g/mol | N/A |
| Appearance | White to off-white solid | [3] |
| Melting Point | 49°C (for a similar compound) | [3][4] |
| Solubility | Insoluble in water; soluble in organic solvents | General chemical knowledge |
| Known Hazards | May cause skin, eye, and respiratory irritation (based on similar compounds) | [1][2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate is not merely a suggestion but a critical component of laboratory safety and regulatory compliance. The following workflow provides a systematic approach to ensure that this chemical is disposed of in a manner that is safe, efficient, and environmentally responsible.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
